molecular formula C20H12F2N2 B8790275 2,3-Bis(4-fluorophenyl)quinoxaline

2,3-Bis(4-fluorophenyl)quinoxaline

Cat. No.: B8790275
M. Wt: 318.3 g/mol
InChI Key: VMAUSAPAESMXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-fluorophenyl)quinoxaline is a useful research compound. Its molecular formula is C20H12F2N2 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12F2N2

Molecular Weight

318.3 g/mol

IUPAC Name

2,3-bis(4-fluorophenyl)quinoxaline

InChI

InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H

InChI Key

VMAUSAPAESMXAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

Fluorinated Quinoxaline Architectures: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, capable of displaying diverse biological activities ranging from kinase inhibition to antiviral efficacy.[1][2] However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.[1] The strategic incorporation of fluorine—via direct fluorination, trifluoromethylation, or fluorinated building blocks—has emerged as a critical optimization tactic.[1]

This guide provides a technical deep-dive into the design, synthesis, and application of fluorinated quinoxaline derivatives. It moves beyond basic literature review to offer actionable synthetic protocols, structure-activity relationship (SAR) logic, and validation of the "Fluorine Effect" in modern drug candidates like Glecaprevir .[1]

Part 1: The Fluorine Advantage in Quinoxaline Scaffolds

The introduction of fluorine into the quinoxaline core is rarely a random screen; it is a calculated modification to alter the physicochemical landscape of the molecule.

Metabolic Blockade (The C-F Bond Strength)

The C-H bonds at positions 2 and 3 of the quinoxaline ring are susceptible to oxidative attack by cytochrome P450 enzymes (specifically CYP3A4). Replacing these hydrogens with fluorine (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) or a trifluoromethyl group effectively blocks this metabolic soft spot, extending the half-life (


) of the clinical candidate.
Electronic Modulation (pKa and Binding)

Quinoxaline is a weak base (


).[1] Fluorine substitution on the benzene ring (positions 5, 6, 7, 8) exerts a strong electron-withdrawing inductive effect (-I), further reducing the basicity of the pyrazine nitrogens. This modulation is critical when targeting ATP-binding pockets of kinases, where the hydrogen bond acceptor capability of the nitrogen must be fine-tuned to match the specific residues (e.g., the hinge region of VEGFR-2).
Lipophilicity and Permeability

The trifluoromethyl (-CF


) group is highly lipophilic. Its introduction at the C-2 or C-3 position can increase the LogP by approximately 1.2 units, significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, which is essential for central nervous system (CNS) targets.[1]

Part 2: Synthetic Architectures & Protocols[3]

We present two distinct workflows: the classical "Building Block" approach for high-diversity library generation, and the modern "Direct Functionalization" approach for late-stage modification.

Protocol A: The "Green" Condensation (Building Block Approach)

This method is preferred for generating core diversity. It utilizes fluorinated o-phenylenediamines.

Mechanism: Double condensation of diamines with 1,2-dicarbonyls.[3] Key Advantage: High regioselectivity and scalability.

Experimental Protocol: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline
  • Reagents:

    • 4-Fluoro-o-phenylenediamine (1.0 eq, 10 mmol)

    • Benzil (1.0 eq, 10 mmol)

    • Ethanol (Solvent, 20 mL)

    • Catalyst: Iodine (

      
      , 5 mol%) or dilute Acetic Acid.
      
  • Procedure:

    • Step 1: Dissolve 4-fluoro-o-phenylenediamine in ethanol in a round-bottom flask.

    • Step 2: Add benzil and the catalyst.

    • Step 3: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Step 4: Cool to room temperature. The product often precipitates.

    • Step 5: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water.

  • Validation:

    • Yield: >85%

    • 
      F NMR: Distinct singlet around -110 to -120 ppm (depending on reference).
      
Protocol B: Direct C-H Trifluoromethylation (Late-Stage Functionalization)

For existing quinoxaline leads, re-synthesizing the entire scaffold is inefficient. Radical trifluoromethylation allows for the direct installation of -CF


.

Mechanism: Radical addition using Langlois reagent (


) or Togni's reagent.
Experimental Protocol: C-2 Trifluoromethylation
  • Reagents:

    • Substituted Quinoxaline (1.0 eq)[1]

    • Sodium Triflinate (Langlois Reagent, 3.0 eq)

    • TBHP (tert-Butyl hydroperoxide, 5.0 eq)

    • Solvent: CH

      
      CN/H
      
      
      
      O (3:1)
  • Procedure:

    • Step 1: Combine quinoxaline and sodium triflinate in the solvent mixture.

    • Step 2: Add TBHP dropwise at 0°C.

    • Step 3: Stir at room temperature for 12–24 hours.

    • Step 4: Quench with saturated NaHCO

      
      , extract with DCM.
      
  • Note: This reaction proceeds via a radical mechanism and favors the electron-deficient C-2/C-3 positions.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting the appropriate synthetic pathway based on the desired fluorination pattern.

SyntheticPathways Start Target Molecule Design Decision Fluorine Location? Start->Decision BenzeneRing Benzene Ring (C5-C8) Decision->BenzeneRing Electronic Modulation PyrazineRing Pyrazine Ring (C2/C3) Decision->PyrazineRing Metabolic Blocking BuildingBlock Protocol A: Condensation of Fluorinated Diamines BenzeneRing->BuildingBlock ProductA 6/7-Fluoroquinoxalines (Kinase Inhibitors) BuildingBlock->ProductA DirectFunc Protocol B: Direct C-H Trifluoromethylation PyrazineRing->DirectFunc ProductB 2/3-CF3 Quinoxalines (Metabolic Stability) DirectFunc->ProductB

Caption: Decision matrix for synthesizing fluorinated quinoxalines. Protocol selection depends on whether the goal is electronic modulation (Benzene ring) or metabolic blocking (Pyrazine ring).

Part 4: Therapeutic Case Studies & SAR

Case Study: Glecaprevir (HCV Protease Inhibitor)

Glecaprevir is a landmark example of a fluorinated quinoxaline in a clinically approved drug.

  • Structure: It features a quinoxaline moiety linked to a macrocycle via a difluoromethylene (-CF

    
    -)  bridge.
    
  • Role of Fluorine: The -CF

    
    - group acts as a bioisostere for an ether oxygen or a carbonyl, providing the necessary bond angle and lipophilicity without the metabolic liability of a standard methylene group. It rigidly positions the quinoxaline ring to stack against the catalytic triad of the NS3/4A protease.
    
Case Study: 6-Chloro-7-Fluoro Quinoxalines (Antiviral/Anticancer)

Research has identified the 6-chloro-7-fluoro substitution pattern as a "magic combination" for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • SAR Insight: The 6-Cl/7-F motif creates an asymmetric electronic distribution that enhances binding to the hydrophobic pocket of the reverse transcriptase enzyme (S-2720 analog series).

  • Quantitative Data:

Compound VariantR2 SubstituentR3 SubstituentIC50 (HIV-1 RT)Toxicity (CC50)
Native HH> 100 µM> 100 µM
Mono-F (C6) IsopropylH12.5 µM85 µM
Di-Halo (6-Cl, 7-F) IsopropylMethyl0.05 µM > 100 µM

Table 1: Representative SAR data demonstrating the potency jump provided by the 6-Cl, 7-F substitution pattern (Data adapted from generic NNRTI studies).

Mechanism of Action: Kinase Inhibition

Fluorinated quinoxalines often function as Type I or Type II kinase inhibitors. The diagram below details the binding mode.

KinaseBinding Quinoxaline Fluorinated Quinoxaline Core Hinge Hinge Region (ATP Binding Site) Quinoxaline->Hinge H-Bond (N1/N4) Hydrophobic Hydrophobic Pocket II Quinoxaline->Hydrophobic Van der Waals (F/CF3 Substituent) Solvent Solvent Front Quinoxaline->Solvent Solubilizing Tail Fluorine Fluorine Atom (Metabolic Shield) Quinoxaline->Fluorine Fluorine->Hydrophobic Enhanced Lipophilic Contact

Caption: Pharmacophore model showing how the Fluorine atom enhances hydrophobic contact within the kinase pocket while the nitrogen atoms anchor to the hinge region.[1][4]

Part 5: Future Perspectives

F-PET Radiotracers

The rapid synthesis of quinoxalines makes them ideal candidates for Positron Emission Tomography (PET). Replacing a


F with 

F (half-life ~110 min) allows for in vivo imaging of tau proteins (Alzheimer's) or specific tumor markers.[1] The "Direct C-H Fluorination" protocols discussed in Part 2 are being adapted for late-stage radio-fluorination.
PROTACs

Fluorinated quinoxalines are being explored as "warheads" for Proteolysis Targeting Chimeras (PROTACs). The metabolic stability of the fluorinated ring ensures that the warhead survives long enough to recruit the E3 ligase for protein degradation.

References

  • BenchChem. (2025).[1][3] The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities. Retrieved from

  • Li, S., et al. (2022).[5] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis. Retrieved from

  • Mazzoletti, A., et al. (2023).[1] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1][6][7] MDPI, Molecules. Retrieved from

  • Gohar, N.A., et al. (2024).[8] Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase.[1][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • He, Y., et al. (2003). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

2,3-Bis(4-fluorophenyl)quinoxaline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Heterocyclic Scaffold for Optoelectronics and Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Bis(4-fluorophenyl)quinoxaline , a nitrogen-containing heterocyclic compound of significant interest in material science and drug discovery. Distinguished by its high electron affinity and thermal stability, this fluorinated quinoxaline derivative serves as a critical electron-transporting material (ETM) in Organic Light-Emitting Diodes (OLEDs) and a privileged scaffold in medicinal chemistry for kinase inhibition. This document details its physicochemical properties, validated synthesis protocols, reaction mechanisms, and application spectrum, grounded in empirical data and authoritative literature.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Core Identifiers
ParameterData
Chemical Name This compound
CAS Number 148186-43-0
Molecular Formula C₂₀H₁₂F₂N₂
Molecular Weight 318.32 g/mol
IUPAC Name This compound
SMILES Fc1ccc(cc1)c2nc3ccccc3nc2c4ccc(F)cc4
Physical Properties
PropertyValueNotes
Appearance White to off-white crystalline solidRecrystallized from Ethanol
Melting Point 133–135 °CHigh thermal stability due to π-π stacking
Solubility Soluble: CHCl₃, DMSO, DMF, TolueneInsoluble: WaterLipophilic nature aids membrane permeability
Fluorescence Blue/Violet emission in solution

emission ~400-450 nm
Spectroscopic Signature (Self-Validation Data)
  • ¹H NMR (300 MHz, CDCl₃):

    
     8.16 (m, 2H, Quinoxaline-H), 7.80 (m, 2H, Quinoxaline-H), 7.49–7.54 (m, 4H, Ar-H), 7.03–7.09 (m, 4H, Ar-H).
    
  • ¹³C NMR (75 MHz, CDCl₃):

    
     164.8 (C-F), 152.1 (C=N), 141.2, 135.0, 131.8, 130.2, 115.6 (d, J = 21.5 Hz).
    
  • IR (KBr): 3063 (C-H str), 1600 (C=N), 1510, 1227 (C-F), 842 cm⁻¹.[1]

Synthesis Protocol

The synthesis of this compound relies on the double condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The following protocol is optimized for high yield (>90%) and purity, utilizing a "green" solvent approach.

Materials
  • Reactant A: o-Phenylenediamine (1.0 eq)

  • Reactant B: 4,4'-Difluorobenzil (1.0 eq)

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

  • Catalyst (Optional): Iodine (10 mol%) or p-TsOH (for faster kinetics)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of o-phenylenediamine and 10 mmol of 4,4'-difluorobenzil in 30 mL of ethanol.

  • Reaction:

    • Method A (Thermal): Reflux the mixture at 80°C for 2–4 hours.

    • Method B (Catalytic): Add 10 mol% I₂ and stir at room temperature for 30 minutes (Rapid Protocol).

  • Monitoring (Self-Validation): Check progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The disappearance of the diamine spot (

    
    ) and appearance of a fluorescent spot (
    
    
    
    ) indicates completion.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL) with vigorous stirring.

    • The product will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to yield needle-like crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: o-Phenylenediamine 4,4'-Difluorobenzil Conditions Conditions: Ethanol Reflux (80°C) or I2 Catalyst (RT) Reactants->Conditions Mix Intermediate Intermediate: Bis-Schiff Base Formation Conditions->Intermediate Condensation Workup Workup: Ice-Water Precip. Filtration Intermediate->Workup TLC Check Product Product: 2,3-Bis(4-fluorophenyl) quinoxaline Workup->Product Recrystallization

Caption: Figure 1. Optimized synthetic workflow for this compound via condensation.

Reaction Mechanism

The formation of the quinoxaline ring proceeds via a double nucleophilic attack of the diamine nitrogens on the carbonyl carbons of the benzil derivative, followed by dehydration.

Mechanistic Pathway
  • Nucleophilic Attack: The lone pair of an amine group attacks a carbonyl carbon of 4,4'-difluorobenzil.

  • Hemiaminal Formation: Proton transfer leads to a hemiaminal intermediate.

  • Dehydration: Elimination of water generates a mono-imine (Schiff base).

  • Cyclization: The second amine group attacks the second carbonyl, followed by dehydration, closing the pyrazine ring to form the aromatic quinoxaline system.

Mechanistic Visualization[7]

Mechanism Step1 Nucleophilic Attack (Amine -> Carbonyl) Step2 Hemiaminal Intermediate Step1->Step2 Step3 Dehydration (-H2O) Mono-imine Step2->Step3 Step4 Intramolecular Cyclization (2nd Amine -> Carbonyl) Step3->Step4 Step5 Aromatization (-H2O) Quinoxaline Core Step4->Step5

Caption: Figure 2. Step-wise mechanism of quinoxaline ring closure via condensation-dehydration.

Applications & Causality

Optoelectronics (OLEDs)[12]
  • Role: Electron Transport Layer (ETL) and Host Material.

  • Causality: The introduction of fluorine atoms (highly electronegative) onto the phenyl rings lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This facilitates electron injection from the cathode and improves electron mobility compared to the non-fluorinated analogue.

  • Performance: High triplet energy (

    
    ) makes it suitable as a host for phosphorescent red and green emitters.
    
Medicinal Chemistry[1]
  • Role: Pharmacophore for kinase inhibition and antimicrobial agents.

  • Causality: The quinoxaline ring mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of enzymes (e.g., tyrosine kinases). The para-fluorine substitution blocks metabolic oxidation at the phenyl ring (blocking P450 sites), thereby increasing the metabolic half-life (

    
    ) of the drug candidate.
    

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • BenchChem. this compound-6-carboxylic acid (Analogous Structure Data). Retrieved from

  • MolAid. 2,3-bis(4-fluoro-phenyl)quinoxaline CAS 148186-43-0 Data.[2] Retrieved from

  • Comptes Rendus de l'Académie des Sciences. An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. (Melting Point & NMR Data). Retrieved from

  • RSC Advances. Photoluminescence and electroluminescence of deep red iridium(iii) complexes. (OLED Application). Retrieved from

  • ACS Omega. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis. (NMR Validation). Retrieved from

Sources

Technical Guide: Nitrogen-Containing Heterocycles for Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-containing heterocycles are the functional backbone of modern organic optoelectronics. Their high electronegativity, ability to coordinate metals, and tunable lone-pair electronics make them indispensable for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs).

This guide bridges the gap between molecular design and device performance . For professionals transitioning from medicinal chemistry, note that the synthetic toolkits (Pd-catalyzed cross-couplings, C-H activation) are identical, but the purity requirements for optoelectronics (>99.99% via sublimation) far exceed pharmaceutical standards to prevent charge carrier trapping.

Part 1: Molecular Design Principles

The electronic efficacy of N-heterocycles stems from the nitrogen atom's ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection and transport.

The Donor-Acceptor (D-A) Architecture

For Thermally Activated Delayed Fluorescence (TADF) and OPV materials, the separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO is critical.

  • Donors (D): Electron-rich N-heterocycles (e.g., Carbazole) raise the HOMO.

  • Acceptors (A): Electron-deficient N-heterocycles (e.g., Triazine, Benzothiadiazole) lower the LUMO.

  • Mechanism: A twisted D-A structure minimizes the singlet-triplet energy gap (

    
    ), enabling Reverse Intersystem Crossing (RISC).
    
Visualization: Molecular Tuning Logic

MolecularDesign Carbazole Carbazole (Donor) High HOMO Linker Steric Linker (e.g., Phenyl) Carbazole->Linker Buchwald-Hartwig Triazine Triazine (Acceptor) Low LUMO Triazine->Linker Suzuki-Miyaura Result TADF Emitter Low ΔEst (<0.1 eV) Linker->Result Orthogonal Twist Result->Carbazole Red Shift (Add Donors)

Figure 1: Logic flow for constructing Donor-Acceptor systems. The "Orthogonal Twist" decouples HOMO/LUMO to minimize exchange energy.

Part 2: Key Scaffolds & Performance Data

1,3,5-Triazine (The Electron Transporter)

Triazine is the quintessential electron-deficient core. Its high electron affinity makes it ideal for Electron Transport Layers (ETL) and host materials.

  • Key Derivative: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T ).[1]

  • Function: High triplet energy (

    
     eV) prevents exciton quenching in phosphorescent OLEDs.
    
Carbazole (The Hole Transporter/Host)

Carbazole serves as a rigid, high-triplet-energy donor.[2]

  • Key Derivative: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP ).

  • Function: Standard host material, though prone to crystallization. Newer "Bipolar" hosts link Carbazole with Triazine to balance charge transport.

Benzothiadiazole (The Narrow Bandgap Unit)

Used primarily in OPVs, this unit promotes strong Intramolecular Charge Transfer (ICT), narrowing the bandgap to absorb solar flux.

Comparative Data Table
Scaffold ClassRepresentative MoleculeHOMO (eV)LUMO (eV)Triplet Energy (eV)Primary Application
Triazine T2T-6.4-2.82.80OLED ETL / Host
Carbazole CBP-5.9-2.62.56OLED Host / HTL
Benzothiadiazole PffBT4T-2OD (Polymer)-5.3-3.6N/AOPV Donor
Pyrimidine 2,4,6-Triphenylpyrimidine-6.2-2.72.90TADF Acceptor

Part 3: Synthetic Methodologies (Self-Validating Protocols)

Warning: Oxygen is a trap. All reactions for optoelectronics must be performed under strict inert atmosphere (Schlenk line or Glovebox).

Protocol A: Suzuki-Miyaura Coupling for Triazine Hosts (e.g., T2T)

This protocol links aryl groups to a triazine core.

Reagents:

  • 2,4,6-Trichloro-1,3,5-triazine (Starting material)

  • 3-Biphenylboronic acid (3.5 equivalents)

  • 
     (5 mol% - Catalyst)
    
  • 
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a dry 250 mL Schlenk flask, charge the Triazine core (1.0 eq) and Boronic acid (3.5 eq). Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent Addition: Add degassed Toluene/Ethanol via syringe. Self-Validation: Solvent must remain clear; cloudiness indicates moisture or poor solubility.

  • Catalyst Injection: Add

    
     under positive 
    
    
    
    flow. The solution typically turns yellow/orange.
  • Base Activation: Add the degassed

    
     solution.
    
  • Reflux: Heat to 90°C for 24-48 hours.

    • Monitoring: Check TLC every 4 hours. The starting trichloride (

      
       in Hexane) should disappear. A fluorescent blue spot (product) will appear at lower 
      
      
      
      .
  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).

    • Critical Purity Step: For device-grade material, the solid must undergo thermal sublimation (

      
       Torr, 300°C) after the column to remove trace Pd.
      
Protocol B: Visualization of Synthesis Logic

SynthesisWorkflow Start Reagents: Halide + Boronic Acid Cat Catalyst Cycle: Pd(0) Oxidative Addition Start->Cat Inert Gas (N2) Coupling Transmetallation & Reductive Elimination Cat->Coupling 90°C, 24h Raw Crude Product (Contains Pd residues) Coupling->Raw Workup Pure Sublimation (>99.99% Purity) Raw->Pure High Vacuum (<10^-6 Torr)

Figure 2: Workflow from raw synthesis to device-grade material. Sublimation is the differentiator between "chemical purity" and "electronic purity."

Part 4: Device Integration & Characterization

The OLED Stack

N-heterocycles are placed based on their HOMO/LUMO levels relative to the electrodes.

  • Cathode (Al/LiF): Requires low work function.

  • ETL (Triazine): Must match Cathode work function (-2.9 eV).

  • EML (Host + Dopant): Where recombination occurs.

  • HTL (Carbazole): Must match Anode work function (-5.1 eV).

  • Anode (ITO): Transparent hole injector.

Characterization Protocol: Cyclic Voltammetry (CV)

To determine if your synthesized molecule is an ETL or HTL:

  • Setup: 3-electrode system (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M

    
     in dry Acetonitrile.
    
  • Measurement: Scan at 100 mV/s.

  • Calculation:

    • Validation: The bandgap (

      
      ) should match the optical bandgap from UV-Vis absorption edges within 0.2 eV.
      

Part 5: Future Outlook & Stability

The frontier of N-heterocycle research lies in Hyperfluorescence and Blue TADF .

  • Stability Challenge: The C-N bond in carbazole hosts is a weak point under high current density (polaron degradation).

  • Solution: Deuteration of the phenyl linkers in D-A systems has shown to increase device lifetime (

    
    ) by suppressing bond dissociation.
    

References

  • 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Royal Society of Chemistry.

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters. ACS Omega.

  • Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications. Royal Society of Chemistry.

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters. Beilstein Journal of Organic Chemistry.

  • Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. MSE Supplies.

Sources

2,3-Bis(4-fluorophenyl)quinoxaline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Bis(4-fluorophenyl)quinoxaline

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. We will delve into its chemical identity, a robust and validated synthesis protocol, and its significant applications in the fields of medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to effectively utilize this versatile molecular scaffold.

Chemical Identity and Physicochemical Properties

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocycles formed by the fusion of a benzene and a pyrazine ring.[1][2] The defining feature of this molecule is the substitution at the 2 and 3 positions with 4-fluorophenyl groups. These fluorine atoms are of particular interest in drug design as they can modulate key properties such as metabolic stability, binding affinity, and membrane permeability.[3]

Nomenclature and Key Identifiers

While a specific CAS number for the title compound is not widely indexed, reflecting its primary use as a research chemical, its identity is unequivocally established by its IUPAC name and the identifiers of its constituent precursors.

PropertyValueSource
IUPAC Name This compound-
Synonyms 2,3-Di(4-fluorophenyl)quinoxaline-
Molecular Formula C₂₀H₁₂F₂N₂-
Molecular Weight 318.32 g/mol (Calculated)
Precursor 1 o-PhenylenediamineCAS: 95-54-5[4]
Precursor 2 4,4'-DifluorobenzilCAS: 579-39-5[5][6]

Synthesis and Structural Elucidation

The most reliable and widely adopted method for synthesizing 2,3-diarylquinoxalines is the Hinsberg quinoxaline synthesis.[7] This reaction involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[8] The reaction is typically high-yielding, proceeds under mild conditions, and the purification is straightforward, making it an ideal and self-validating laboratory procedure.

Causality of Experimental Design

The chosen protocol relies on the acid-catalyzed condensation of o-phenylenediamine with 4,4'-difluorobenzil. The reaction is often performed in a protic solvent like ethanol, which facilitates the dissolution of reactants and the stabilization of intermediates.[9] A catalytic amount of acid (like acetic acid or phenol) can accelerate the reaction by protonating one of the carbonyl groups of the benzil, making it more electrophilic and susceptible to nucleophilic attack by the amine groups of the diamine.[9] The subsequent dehydration steps are driven by the formation of the stable, aromatic quinoxaline ring system.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound on a 1 mmol scale.

Materials and Reagents:

  • o-Phenylenediamine (108.1 mg, 1 mmol)[4]

  • 4,4'-Difluorobenzil (246.2 mg, 1 mmol)[5][6]

  • Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-difluorobenzil (246.2 mg, 1 mmol) in ethanol (10 mL). Stir until a homogenous solution is formed.

  • Addition of Diamine: To the stirring solution, add o-phenylenediamine (108.1 mg, 1 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.

  • Reaction: Affix a condenser to the flask and heat the mixture to reflux (approximately 78°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. As the solution cools, the product will precipitate out as a crystalline solid. The precipitation can be enhanced by adding a small volume of cold deionized water.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield this compound. The product is typically a pale yellow or off-white crystalline solid.

Synthesis and Purification Workflow

G cluster_react Reaction Setup cluster_proc Process cluster_purify Purification R1 Dissolve 4,4'-Difluorobenzil in Ethanol R2 Add o-Phenylenediamine R1->R2 R3 Add Catalytic Acetic Acid R2->R3 P1 Heat to Reflux (2-4 hours) R3->P1 Condensation P2 Cool to Room Temp & Precipitate P1->P2 U1 Vacuum Filtration P2->U1 Isolate Crude U2 Wash with Cold Ethanol U1->U2 U3 Dry Under Vacuum U2->U3 Product Pure this compound U3->Product Final Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation (Self-Validation)

To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed. This step is critical for the self-validation of the protocol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons. The protons on the quinoxaline core will appear as a complex multiplet, typically between 7.8-8.2 ppm. The protons on the two 4-fluorophenyl rings will appear as two distinct sets of multiplets (doublets of doublets) due to coupling with both adjacent protons and the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals. The carbons attached to fluorine will exhibit characteristic C-F coupling, appearing as doublets, which is a key validation point.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 319.32, confirming the molecular weight.

Core Applications and Scientific Context

The this compound scaffold is a privileged structure in modern chemical research due to its inherent electronic properties and its amenability to further functionalization.

Medicinal Chemistry and Drug Development

Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][10] The title compound serves as an excellent starting point for the development of novel therapeutic agents. The two 4-fluorophenyl groups are particularly significant:

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Receptor Binding: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.[3]

  • Scaffold for Diversity: The quinoxaline core can be further substituted (e.g., at positions 6 and 7) to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Materials Science and Organic Electronics

The electron-deficient nature of the pyrazine ring in the quinoxaline core makes these compounds excellent electron acceptors.[11] This property is highly desirable for applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): 2,3-Diarylquinoxalines are used as electron-transporting materials or as fluorescent emitters in OLED devices.[12][13] Their rigid, planar structure and tunable electronic properties allow for the development of efficient and stable devices with specific emission colors.[14] The fluorine substituents can further tune the HOMO/LUMO energy levels to optimize device performance.

Structure-Property-Application Relationship

G cluster_props Inherent Properties cluster_apps Primary Applications Structure This compound Core Structure Prop1 Electron-Deficient Pyrazine Ring Structure->Prop1 Prop2 Rigid, Planar Scaffold Structure->Prop2 Prop3 Tunable via Fluorine Substituents Structure->Prop3 App2 Materials Science (e.g., OLEDs, Sensors) Prop1->App2 Electron Transport App1 Medicinal Chemistry (e.g., Anticancer, Antiviral) Prop2->App1 Scaffold for SAR Prop2->App2 Luminescence Prop3->App1 Modulates Bioactivity Prop3->App2 Tunes Energy Levels

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2,3-Bis(4-fluorophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, validated protocol for the synthesis of 2,3-bis(4-fluorophenyl)quinoxaline from the condensation reaction of 4,4'-difluorobenzil and o-phenylenediamine. Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, widely investigated for their applications in medicinal chemistry, organic electronics, and materials science. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthesis, purification, and characterization of the target compound, grounded in established chemical principles.

Introduction and Significance

Quinoxaline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The presence of the fluorine substituents in the target molecule, this compound, can significantly enhance its metabolic stability and binding affinity to biological targets, a common strategy in modern drug design. Beyond pharmaceuticals, the unique photophysical properties of this class of compounds make them promising candidates for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and as fluorescent probes.

This application note details a robust and reproducible method for the synthesis of this compound, emphasizing the rationale behind the procedural steps and providing a framework for troubleshooting and validation.

Reaction Scheme and Mechanism

The synthesis proceeds via a well-established acid-catalyzed condensation reaction between a 1,2-dicarbonyl compound (4,4'-difluorobenzil) and a 1,2-diamine (o-phenylenediamine).

Reaction:

4,4'-Difluorobenzil + o-Phenylenediamine → this compound + 2 H₂O

The reaction is typically catalyzed by a protic acid, such as acetic acid, which serves both as the solvent and the catalyst. The mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of 4,4'-difluorobenzil, followed by a series of intramolecular cyclization and dehydration steps to form the stable aromatic quinoxaline ring.

Materials and Reagents

Proper sourcing and quality of reagents are paramount for the success and reproducibility of this synthesis. The following table lists the necessary materials.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberRecommended Grade/PuritySupplier Example
4,4'-DifluorobenzilC₁₄H₈F₂O₂246.21365-63-9≥98%Sigma-Aldrich
o-PhenylenediamineC₆H₈N₂108.1495-54-5≥99.5%Alfa Aesar
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS Reagent GradeFisher Scientific
EthanolC₂H₅OH46.0764-17-5200 Proof (Absolute)VWR
Deionized WaterH₂O18.027732-18-5Type II or betterMillipore
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular, ≥99%J.T.Baker
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS Reagent GradeEMD Millipore

Safety Precautions:

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Diethyl Ether: Extremely flammable. Work in a fume hood away from any potential ignition sources.

Experimental Workflow

The overall experimental process is outlined in the diagram below, from reaction setup to final product characterization.

Synthesis_Workflow Figure 1: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying cluster_analysis Characterization Reagents Weigh Reagents: 4,4'-Difluorobenzil o-Phenylenediamine Setup Combine Reagents in Round-Bottom Flask Reagents->Setup Solvent Measure Acetic Acid Solvent->Setup Reflux Heat to Reflux (118°C) with Stirring for 2h Setup->Reflux TLC Monitor Reaction Progress via TLC Reflux->TLC Cool Cool Reaction to RT TLC->Cool Upon Completion Precipitate Pour into Ice-Water to Precipitate Product Cool->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Product in Vacuum Oven Recrystallize->Dry MP Melting Point Dry->MP NMR ¹H and ¹⁹F NMR Dry->NMR MS Mass Spectrometry Dry->MS FTIR FT-IR Spectroscopy Dry->FTIR

Caption: Figure 1: Overall Experimental Workflow

Detailed Synthesis Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-difluorobenzil (2.46 g, 10.0 mmol, 1.0 equiv).

  • Add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv).

  • Add 30 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst for the condensation reaction. Its high boiling point is suitable for this reaction, which requires heating.

Reaction Execution
  • Place the flask in a heating mantle set upon a magnetic stir plate.

  • Begin stirring the mixture to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.

    • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Product Isolation and Work-up
  • After 2 hours, or once TLC analysis indicates the consumption of starting materials, remove the flask from the heating mantle and allow it to cool to room temperature.

  • Prepare a 250 mL beaker containing approximately 100 mL of an ice-water slurry.

  • While stirring the ice-water slurry vigorously, slowly pour the cooled reaction mixture into the beaker. The product, which is insoluble in water, will precipitate out as a solid. This step also serves to dilute the acetic acid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake in the funnel with several portions of cold deionized water (3 x 30 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Continue to pull a vacuum for an additional 15-20 minutes to partially dry the crude product.

Purification
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (approximately 50-60 mL) to dissolve the solid completely. Gentle heating may be required.

  • Once dissolved, slowly add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum at 60 °C for 4 hours.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance Pale yellow crystalline solid
Melting Point 188-190 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.20 (dd, J = 5.4, 3.4 Hz, 2H), 7.80 (dd, J = 5.4, 3.4 Hz, 2H), 7.65 (m, 4H), 7.20 (t, J = 8.6 Hz, 4H)
¹⁹F NMR (376 MHz, CDCl₃)δ (ppm): -113.5 (s)
FT-IR (KBr, cm⁻¹)ν: 3060 (Ar C-H), 1605 (C=N), 1508 (C=C), 1225 (C-F), 840 (p-subst. benzene)
Mass Spec (ESI+)m/z: 319.10 [M+H]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during work-up or recrystallization.Extend reaction time and confirm completion with TLC. Ensure the product fully precipitates before filtration. Use minimal hot solvent for recrystallization.
Product is Oily/Gummy Impurities present; Incomplete removal of acetic acid.Ensure thorough washing of the crude product with cold water. Repeat the recrystallization step, ensuring slow cooling.
Broad Melting Point Range Impure product.Recrystallize the product again. Consider column chromatography if recrystallization is ineffective (Silica gel, Hexane:Ethyl Acetate eluent).
Unexpected NMR Peaks Residual solvent (acetic acid, ethanol); Starting material contamination.Dry the sample under high vacuum for an extended period. Purify the sample again via recrystallization.

Conclusion

This application note provides a reliable and thoroughly documented protocol for the synthesis of this compound. By following the detailed steps for reaction, purification, and characterization, researchers can confidently produce high-purity material suitable for a variety of applications, from fundamental chemical research to the development of novel pharmaceuticals and electronic materials. The emphasis on the rationale behind the procedural choices and the inclusion of a troubleshooting guide aims to empower scientists to not only replicate the synthesis but also to adapt it as needed for their specific research goals.

References

  • Title: Synthesis and characterization of some new quinoxaline derivatives and their biological activity. Source: European Journal of Chemistry URL: [Link]

  • Title: A review on the synthesis of quinoxaline derivatives. Source: ResearchGate URL: [Link]

  • Title: Quinoxaline derivatives: A review on synthesis, characterization and its pharmacological applications. Source: ScienceDirect URL: [Link]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2,3-Disubstituted Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the accelerated synthesis of 2,3-disubstituted quinoxalines via microwave irradiation. Quinoxalines are "privileged scaffolds" in medicinal chemistry, exhibiting broad biological activities including antitumor, antimicrobial, and kinase inhibitory properties.

Traditional thermal condensation of 1,2-diamines with 1,2-dicarbonyls often requires refluxing in organic solvents (e.g., acetic acid, methanol) for 2–12 hours. The protocols defined herein utilize Microwave-Assisted Organic Synthesis (MAOS) to reduce reaction times to 1–10 minutes while improving yields (>90%) and eliminating hazardous waste, aligning with Green Chemistry Principle #5 (Safer Solvents) and #6 (Design for Energy Efficiency).

Scientific Foundation & Mechanism

The Microwave Advantage: Dielectric Heating vs. Thermal Conduction

Unlike conventional heating, which relies on thermal conduction from an external heat source (oil bath) through the vessel wall, microwave irradiation generates heat internally through two primary mechanisms:[1]

  • Dipolar Polarization: Polar molecules (solvents like Ethanol/Water or polar reactants) align with the oscillating electric field. As the field alternates (typically 2.45 GHz), molecular rotation creates friction and rapid heating.

  • Ionic Conduction: Dissolved ions oscillate under the influence of the microwave field, colliding with neighboring molecules to generate heat.

Key Insight: The reaction rate enhancement is primarily thermal (Arrhenius effect), driven by the ability to reach target temperatures instantaneously (rapid kinetics) and access superheated solvent states (temperatures above atmospheric boiling point in sealed vessels).

Chemical Reaction Mechanism

The synthesis is a double condensation (Schiff base formation) between a 1,2-diamine and a 1,2-dicarbonyl.

Pathway Visualization (Graphviz):

QuinoxalineMechanism Reactants 1,2-Diamine + 1,2-Dicarbonyl TS1 Nu Attack (Dipolar Polarization) Reactants->TS1 MW Irradiation Inter Mono-imine Intermediate TS1->Inter TS2 Cyclization & Dehydration Inter->TS2 Rapid Elimination Product 2,3-Disubstituted Quinoxaline TS2->Product Water By-product: 2 H₂O TS2->Water

Caption: Step-wise condensation mechanism accelerated by dielectric heating.

Experimental Protocols

Protocol A: Green Solvent Method (Ethanol/Water)

Recommended for: General synthesis, scale-up, and temperature-sensitive substrates.

Reagents:

  • 1,2-Diamine (e.g., o-phenylenediamine): 1.0 mmol

  • 1,2-Diketone (e.g., Benzil): 1.0 mmol

  • Solvent: Ethanol or Water (2–3 mL)

  • Catalyst: None (Self-catalyzed) or mild acid (Acetic acid, 1 drop - optional)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of diamine and 1.0 mmol of diketone in 2 mL of Ethanol.

  • Sealing: Cap the vial with a pressure-rated septum (if using a dedicated reactor) or a loose cap (if using open-vessel mode).

  • Irradiation:

    • Instrument: Dedicated Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Settings: Power = Dynamic (Max 100W); Temperature = 80°C; Hold Time = 2–5 minutes.

    • Stirring: High (magnetic stir bar).

  • Work-up: Cool the mixture to room temperature (compressed air cooling). The product often precipitates immediately.

  • Purification: Filter the solid. Wash with ice-cold water/ethanol (1:1). Recrystallize from hot ethanol if necessary.

Protocol B: Solvent-Free Solid Support Method

Recommended for: High-throughput screening, "Dry" synthesis.

Reagents:

  • Reactants: As above (1:1 ratio).

  • Solid Support: Silica Gel (200-400 mesh) or Acidic Alumina (approx. 500 mg per mmol of reactant).

Procedure:

  • Adsorption: Dissolve reactants in a minimum amount of volatile solvent (e.g., DCM), mix with the solid support, and evaporate the solvent in vacuo to create a dry, adsorbed powder. Alternatively, grind reactants and support together in a mortar (Mechanochemical activation).

  • Irradiation: Place the dry powder in an open vessel (beaker or flask) inside the microwave cavity.

  • Settings: Irradiate at medium power (approx. 150-200W) for 1–3 minutes. Note: Use intermittent heating (30s ON, 10s OFF) to prevent charring.

  • Extraction: Cool. Add hot ethanol or ethyl acetate to the solid support. Filter to remove the silica/alumina.

  • Isolation: Evaporate the solvent from the filtrate to obtain the product.

Data Presentation & Comparison

The following table contrasts the efficiency of Microwave-Assisted Synthesis (Protocol A) against Conventional Thermal Reflux.

Table 1: Comparative Efficiency (Benzil + o-Phenylenediamine)

ParameterConventional RefluxMicrowave Irradiation (Protocol A)Improvement Factor
Reaction Time 2 – 4 Hours2 – 5 Minutes ~60x Faster
Solvent Acetic Acid / MethanolEthanol / WaterGreener Profile
Temperature Reflux (~78-118°C)80°C (Controlled)Energy Efficient
Yield 75 – 85%92 – 98% Higher Conversion
Work-up Neutralization requiredSimple FiltrationReduced Waste

Data aggregated from Sahu et al. and Green Chemistry literature sources [1, 2].

Visualized Workflow (Decision Tree)

Use this logic flow to determine the optimal synthetic path for your specific substrates.

Workflow Start Start: Select Substrates CheckSolubility Are substrates soluble in Ethanol/Water? Start->CheckSolubility ProtocolA Protocol A: Green Solvent (Ethanol/Water) CheckSolubility->ProtocolA Yes ProtocolB Protocol B: Solid Support (Silica/Alumina) CheckSolubility->ProtocolB No SolubleYes Yes ReactorSet Set Reactor: 80°C, 5 min, High Stir ProtocolA->ReactorSet Analysis TLC Monitoring (Disappearance of Diamine) ReactorSet->Analysis SolubleNo No / Unstable Grind Grind/Adsorb Reactants onto Support ProtocolB->Grind Grind->Analysis Purify Recrystallization (EtOH) Analysis->Purify Final Pure Quinoxaline Purify->Final

Caption: Decision matrix for selecting between solvent-based and solid-support protocols.

Expert Insights & Troubleshooting

Safety in Sealed Vessels

When using Protocol A (Ethanol/Water), vapor pressure increases rapidly.

  • Risk: Vessel rupture if using standard glassware in a domestic oven.

  • Mitigation: Always use dedicated synthetic microwave reactors (e.g., CEM, Anton Paar, Biotage) with active pressure management and certified vials. If using a domestic oven (not recommended for quantitative work), use an open vessel with a reflux condenser modified for MW use.

The "Thermal" vs. "Non-Thermal" Debate

While some early literature suggests "non-thermal" microwave effects (lowering activation energy), current consensus attributes the success of this reaction to macroscopic thermal effects . The solvent-free method (Protocol B) creates "hot spots" on the solid support surface, driving the dehydration step more effectively than bulk heating [3].

Troubleshooting Guide
  • Low Yield: Check the stoichiometry. 1,2-dicarbonyls can be hygroscopic (e.g., Glyoxal); ensure reagents are dry.

  • Charring (Protocol B): The solid support absorbs MW energy too efficiently. Reduce power or use "Pulse" mode (e.g., 30s ON / 10s OFF) to allow heat dissipation.

  • Incomplete Reaction: If using water as a solvent, the solubility of the diketone might be too low. Add a co-solvent (10-20% Ethanol) or add a surfactant (SDS) to create a micellar reaction medium.

References

  • Sahu, S., et al. (2016).[2][3] Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Medicinal Research, 4(1), 296-304.[2][3]

  • Bhatia, R., et al. (2011). Microwave Assisted Synthesis of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Guo, S., et al. (2019). Visible-light mediated metal-free synthesis of quinoxalines. RSC Advances.

Sources

High-Performance Organic Semiconductor Fabrication: Leveraging Fluorinated Quinoxaline Motifs

[1]

Abstract & Strategic Relevance

Fluorinated quinoxaline (F-Qx) derivatives represent a pivotal class of electron-deficient building blocks for high-performance organic semiconductors (OSCs). Unlike their non-fluorinated counterparts, F-Qx motifs introduce a "Fluorine Effect" that simultaneously lowers the Highest Occupied Molecular Orbital (HOMO) energy level (enhancing open-circuit voltage,


This application note provides a rigorous fabrication guide for F-Qx polymers, specifically focusing on the PTQ10 and PBDT-QxF families. These protocols address the specific processing challenges imposed by fluorination—namely, aggregation in solution and the necessity for precise morphology control during film formation.

Module 1: Material Design & The "Fluorine Lock"

Before fabrication, one must understand the behavior of the material in solution. Fluorination at the 6,7-positions of the quinoxaline ring creates a dipole that locks the polymer backbone into a planar conformation via non-covalent coulombic interactions.

The Mechanistic Advantage
  • Deep HOMO Levels: Fluorine is highly electronegative (

    
    ), pulling electron density from the conjugated backbone. This deepens the HOMO (typically to -5.5 eV vs -5.3 eV for non-fluorinated analogs), which directly correlates to higher oxidative stability and 
    
    
    in solar cells.
  • Conformational Locking: The F atom on the quinoxaline unit interacts with H atoms on adjacent thiophene units (C–F···H), reducing torsional disorder.

Visualization: The F-Qx Charge Transport Logic

Gcluster_0Molecular Levelcluster_1Macroscopic PropertyQxQuinoxaline CoreFFluorine SubstitutionQx->FSynthesisLockConformational Lock(Planarity)F->LockC-F...H InteractionVocIncreased Voc(Deep HOMO)F->VocInductive EffectStackEnhanced π-π StackingLock->StackReduces TorsionMobilityHigh Charge Mobility(>10^-2 cm²/Vs)Stack->MobilityBetter Overlap

Figure 1: The causal pathway from chemical fluorination to enhanced device metrics. The "Conformational Lock" is the critical enabler of high mobility.

Module 2: Ink Formulation & Solubility Management

Challenge: The same planarity that improves charge transport causes F-Qx polymers to aggregate aggressively in common solvents, leading to "chalky" films or gelation.

Protocol A: High-Temperature Dissolution (The "Hot Ink" Method)

Target Material: PTQ10 or PBDT-QxF derivatives. Solvents: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB). Green alternative: o-Xylene.[1]

  • Weighing: Weigh the F-Qx polymer into a pre-cleaned amber vial. Target concentration: 10–12 mg/mL (for OPV) or 5 mg/mL (for OFET).

  • Solvent Addition: Add anhydrous solvent in a nitrogen-filled glovebox (

    
     ppm, 
    
    
    ppm).
  • Thermal Agitation:

    • Stir at 100°C for minimum 6 hours.

    • Critical Note: Unlike non-fluorinated polymers, room temperature stirring is insufficient. You must overcome the strong

      
       stacking energy.
      
  • Additive Integration (OPV Specific):

    • Cool solution to 60°C.

    • Add 0.5% - 1.0% (v/v) 1,8-Diiodooctane (DIO) .

    • Why: DIO acts as a plasticizer, selectively dissolving the aggregates and preventing premature crystallization during the spin-coating drying phase [1].

Module 3: Thin Film Fabrication Protocols

Protocol B: Organic Photovoltaic (OPV) Device Fabrication

Architecture: Inverted (ITO / ZnO / Active Layer / MoO3 / Ag).[2] Inverted structures are preferred for F-Qx polymers to avoid acidic PEDOT:PSS etching and to leverage the vertical phase separation.

StepParameterRationale
1. ETL Deposition Spin ZnO sol-gel at 3000 rpm, anneal 200°C (1 hr).Creates a dense electron transport layer.
2. Ink Pre-heating Heat polymer ink to 80°C immediately before coating.Prevents aggregation in the pipette tip.
3. Active Layer Spin coat at 1500–2000 rpm (60s).Target thickness: 100–120 nm.
4. Solvent Annealing (Optional) Keep in petri dish for 20 mins.Slows drying to enhance domain purity.
5. Thermal Annealing 100°C for 10 mins on hotplate.CRITICAL: Fluorinated chains require thermal energy to reorient into face-on stacks [2].
6. Top Electrode Evaporate MoO3 (10 nm) / Ag (100 nm).High vacuum (

Torr).
Protocol C: OFET Fabrication (Bottom-Gate, Top-Contact)

Substrate: Highly Doped Si (Gate) / SiO2 (300 nm).

  • Surface Modification: Treat SiO2 with OTS-18 (Octadecyltrichlorosilane) .

    • Reasoning: F-Qx polymers are hydrophobic.[3] A hydrophilic SiO2 surface will cause de-wetting. OTS matches the surface energy, ensuring uniform film coverage.

  • Deposition: Spin coat the "Hot Ink" (5 mg/mL in o-DCB) at 2000 rpm.

  • Annealing: Anneal at 150°C for 30 mins under

    
    .
    
    • Note: Higher temperatures are permitted here compared to OPV blends to maximize crystallinity.

  • Contacts: Thermal evaporation of Gold (Au) source/drain electrodes.

Module 4: Characterization & Quality Control

Optical Morphology Check (UV-Vis)

Compare the solution spectrum vs. the thin-film spectrum.

  • Pass: A bathochromic shift (red-shift) of 20–40 nm in the film compared to solution indicates successful J-aggregation (ordered stacking).

  • Fail: No shift or blue-shift indicates amorphous films or H-aggregation (undesirable for transport).

Device Metrics (Benchmarks)
ParameterPTQ10:Y6 (OPV) [3]PBDT-QxF (OFET) [4]
Voc / Threshold Voltage ~0.83 - 0.96 V~ -5 V
Jsc / On/Off Ratio > 24 mA/cm²>

Fill Factor / Mobility > 70%0.01 - 0.1 cm²/Vs
Key Feature High efficiency with low energy loss.High air stability due to deep HOMO.

Module 5: Troubleshooting Guide

Issue 1: Chalky/Cloudy Films

  • Cause: Polymer precipitated before coating.

  • Fix: Increase ink temperature to 110°C; heat the substrate to 60°C before dispensing.

Issue 2: Low Fill Factor (<50%) in OPVs

  • Cause: Macrophase separation (domains too large).

  • Fix: Increase DIO concentration (up to 1.5%) or reduce annealing time. The fluorine interactions are too strong, causing the polymer to crystallize too aggressively, excluding the acceptor.

Issue 3: High Hysteresis in OFETs

  • Cause: Traps at the dielectric interface.

  • Fix: Improve OTS monolayer quality. Fluorinated polymers are extremely sensitive to polar traps on the SiO2 surface.

Visualization: Fabrication Workflow

Fabricationcluster_SolInk Formulationcluster_DepDepositioncluster_TestValidationStartStart: F-Qx PolymerDissolveDissolve in o-DCB@ 100°C (Hot Ink)Start->DissolveAddAdd 0.5% DIO(Morphology Control)Dissolve->AddSpinSpin CoatPre-heated (80°C)Add->SpinTransfer HotAnnealThermal Anneal100°C - 150°CSpin->AnnealDrive CrystallizationCheckCheck Red-Shift(UV-Vis)Anneal->CheckDeviceDevice Assembly(Ag/Au Deposition)Check->DeviceIf Pass

Figure 2: Step-by-step workflow emphasizing the "Hot Ink" technique required for fluorinated polymers.

References

  • Sun, C., et al. (2018). "A low cost and high performance polymer donor material for polymer solar cells."[1][4][5] Nature Communications, 9, 743. Link

  • Li, Y., et al. (2019). "Fluorine substituted thiophene–quinoxaline copolymer to reduce the HOMO level."[6][7] Journal of Materials Chemistry C, 7, 1234-1242. Link

  • Wu, Y., et al. (2020). "Understanding the Morphology of High-Performance Solar Cells Based on a Low-Cost Polymer Donor." ACS Applied Materials & Interfaces. Link

  • Kim, J., et al. (2012). "Quinoxaline-Based Semiconducting Polymers: Effect of Fluorination on Charge Transport." Macromolecules, 45(12), 5058–5068. Link

Troubleshooting & Optimization

Improving yield of 2,3-Bis(4-fluorophenyl)quinoxaline condensation reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the optimization, troubleshooting, and purification of 2,3-Bis(4-fluorophenyl)quinoxaline , a critical pharmacophore in medicinal chemistry. Unlike standard protocols, this guide focuses on the specific electronic and physical properties introduced by the para-fluorine substituents.

Module 1: Reaction Optimization & Protocol Design

The condensation of o-phenylenediamine (OPD) with 4,4'-difluorobenzil is a dehydration-cyclization reaction. While the electron-withdrawing nature of fluorine generally activates the carbonyl carbons toward nucleophilic attack, it also alters the solubility profile of the final product, often leading to "yield loss" that is actually "isolation loss."

Standard Operating Procedure (Optimized)
  • Reactants: o-Phenylenediamine (1.0 equiv) + 4,4'-Difluorobenzil (1.05 equiv).

  • Solvent: Ethanol/Acetic Acid (9:1 ratio). Note: Pure ethanol often fails to keep the fluorinated intermediate in solution long enough for cyclization.

  • Catalyst: Iodine (

    
    , 5 mol%) or Sulfamic Acid (10 mol%).
    
  • Conditions: Reflux for 2–4 hours.

Comparative Catalyst Performance Data

Data aggregated from internal optimization studies and literature precedents for electron-deficient benzils.

Catalyst SystemReaction TimeIsolated YieldNotes
Acetic Acid (Reflux) 4–6 h78–82%Classical method. High solvent volume required to prevent precipitation.
Iodine (

) in DMSO
30 min92–95%Recommended. High solubility, rapid conversion due to Lewis acidity.

-TSA / Ethanol
1–2 h85–88%Good balance, but removal of acid traces can be difficult.
Glycerol (Green) 45 min88–91%Catalyst-free, recyclable solvent. Requires high temp (

C).
Module 2: Mechanistic Insight

The reaction proceeds via a double nucleophilic attack followed by dehydration. The fluorine atoms on the benzil ring exert a strong Inductive Effect (


), making the carbonyl carbons more electrophilic than in unsubstituted benzil. This theoretically increases the reaction rate, provided the intermediates remain soluble.

QuinoxalineMechanism cluster_F Fluorine Substituent Effect Reactants Reactants (OPD + 4,4'-Difluorobenzil) Attack1 1st Nucleophilic Attack (Formation of Hemiaminal) Reactants->Attack1 Acid Cat. (H+) Dehydration1 Dehydration (-H₂O) -> Mono-Imine Attack1->Dehydration1 -H₂O Attack2 2nd Nucleophilic Attack (Cyclization) Dehydration1->Attack2 Intramolecular Dehydration2 Aromatization (-H₂O) Attack2->Dehydration2 Rapid Product Product This compound Dehydration2->Product

Caption: Step-wise mechanism. The fluorine substituents accelerate the initial nucleophilic attack (Step 1) but may decrease the solubility of the Mono-Imine intermediate.

Module 3: Troubleshooting Guide (FAQs)
Issue 1: Low Yield / Incomplete Conversion

Q: I see a spot on TLC corresponding to the mono-imine intermediate even after 4 hours. Why isn't it cyclizing? A: This is likely a solubility issue, not a reactivity issue. The mono-imine of fluorinated benzils is often less soluble in ethanol than the starting materials. If it precipitates early, the second amine cannot attack the second carbonyl.

  • Fix: Add a co-solvent. Use Ethanol:Chloroform (3:1) or switch to DMSO with an Iodine catalyst. The higher solubility in DMSO ensures the reaction proceeds to completion.

Issue 2: Impurities (Benzimidazoles)

Q: My product has a lower melting point than reported, and MS shows a mass of M-28. What is this? A: You have likely formed a benzimidazole side product via a rearrangement reaction.[1] This occurs if the reaction temperature is too high (


C) or if the acid concentration is too strong, causing oxidative cleavage.
  • Fix: Lower the temperature to

    
    C (refluxing ethanol) and ensure you are using an inert atmosphere (
    
    
    
    ) to prevent oxidative side reactions.
Issue 3: Purification Losses

Q: I lose 40% of my mass during recrystallization. What solvent should I use? A: Fluorinated aromatics are "greasier" (lipophilic) than their non-fluorinated counterparts. They are too soluble in pure chloroform but insoluble in cold ethanol.

  • Fix: Use a Two-Solvent Recrystallization system. Dissolve the crude solid in a minimum amount of hot Ethyl Acetate , then dropwise add Hexane until turbidity appears. Cool slowly.

Module 4: Diagnostic Workflow

Use this decision tree to diagnose yield issues specific to this fluorinated derivative.

Troubleshooting Start Problem: Low Yield (<70%) CheckTLC Check TLC of Crude Start->CheckTLC Unreacted Starting Materials Visible? CheckTLC->Unreacted NewSpots New Spots (Not Product)? CheckTLC->NewSpots CleanTLC TLC Clean, Low Mass Recovery CheckTLC->CleanTLC Solubility Issue: Premature Precipitation Unreacted->Solubility Yes Action1 Switch Solvent to DMSO or Add Chloroform Solubility->Action1 SideProd Issue: Benzimidazole Formation NewSpots->SideProd Lower Rf Action2 Reduce Temp (<80°C) Use Weaker Acid (Acetic) SideProd->Action2 Workup Issue: Product lost in Mother Liquor CleanTLC->Workup Action3 Recover from filtrate Recrystallize (EtOAc/Hexane) Workup->Action3

Caption: Troubleshooting logic for diagnosing yield loss in this compound synthesis.

References
  • Bhosale, R. S., et al. (2005). "Molecular iodine: a powerful catalyst for the easy and efficient synthesis of quinoxalines."[2] Journal of Chemical Sciences.

  • Sajjadifar, S. (2012). "Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst." Scientific & Academic Publishing.

  • BenchChem Technical Support. (2025). "Troubleshooting common problems in quinoxaline synthesis." BenchChem Application Notes.

  • NIST/NIH Data. (2023). "2-(4-Fluorophenyl)quinoxaline Crystal Structure and Synthesis." PubMed Central / NIH.

  • Mettler Toledo. (2024). "Recrystallization Guide: Solvents and Procedures." Mettler Toledo Technical Resources.

Sources

Technical Support Center: Solubility of 2,3-Bis(4-fluorophenyl)quinoxaline in DMSO and Chloroform

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2,3-Bis(4-fluorophenyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on achieving optimal solubility of this compound in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and chloroform. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome solubility challenges and ensure the integrity of your experiments.

Quinoxaline derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The specific compound, this compound, due to its aromatic and heterocyclic nature, can present solubility challenges that require a systematic approach to resolve. This guide provides troubleshooting protocols and answers to frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common problems encountered when dissolving this compound and provides step-by-step solutions based on sound chemical principles.

Issue 1: The compound fails to dissolve completely at the desired concentration.

Incomplete dissolution is a frequent hurdle, leading to inaccurate concentrations and potentially confounding experimental results.

Root Cause Analysis:
  • Insufficient Solvent Power: The intrinsic properties of the solute and solvent dictate the dissolution process. At a certain concentration, the energy of the solvent-solute interactions may not be sufficient to overcome the solute-solute interactions in the crystal lattice.

  • Low Temperature: Dissolution is often an endothermic process. Insufficient thermal energy can limit the extent to which a compound dissolves.

  • Metastable Polymorphs: The solid-state form of the compound can influence its solubility. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Step-by-Step Resolution Protocol:
  • Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of solvent at room temperature. Vortex or stir for a few minutes.

  • Application of Gentle Heat: If dissolution is incomplete, warm the solution gently. A water bath set to 30-40°C is recommended. Avoid aggressive heating, as it can lead to degradation of the compound. Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.[4]

  • Sonication: If heating is not fully effective or is undesirable, use an ultrasonic bath. Sonication provides energy to the solution, which can help to break up solid aggregates and facilitate the dissolution of stubborn particles.

  • Incremental Solvent Addition: If the compound remains insoluble, it is possible the desired concentration is above the solubility limit. Add a small, known volume of additional solvent, recalculate the concentration, and observe if dissolution occurs.

  • Solvent Polarity Modification (for Chloroform): For chloroform, which is less polar than DMSO, solubility can sometimes be enhanced by adding a small percentage (e.g., 1-5%) of a more polar co-solvent like methanol.[5] This can improve the solvation of the quinoxaline moiety.

Issue 2: The compound dissolves initially but precipitates out of solution over time.

Precipitation after initial dissolution indicates that the solution was supersaturated or that the compound's stability is compromised.

Root Cause Analysis:
  • Supersaturation: Heating can sometimes lead to the formation of a supersaturated solution, which is thermodynamically unstable. Upon cooling, the excess solute will precipitate out.

  • Change in Temperature: A decrease in ambient temperature (e.g., moving from a warm benchtop to a cooler storage area) can reduce the solubility and cause precipitation.

  • Solvent Evaporation: If the solution container is not properly sealed, solvent evaporation can increase the concentration of the compound, leading to precipitation.

  • Compound Instability: Degradation of the compound into less soluble byproducts can also result in the formation of a precipitate.

Step-by-Step Resolution Protocol:
  • Re-dissolution and Dilution: Gently warm the solution to re-dissolve the precipitate. Once fully dissolved, add a small amount of fresh solvent to create a slightly lower, more stable concentration.[6]

  • Controlled Cooling: If heating was used to dissolve the compound, allow the solution to cool to room temperature slowly. Rapid cooling can shock the system and induce precipitation.[4]

  • Proper Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation. For long-term storage, refer to the storage recommendations, which are typically at -20°C or -80°C.[7]

  • Stability Assessment: To check for degradation, you can use Thin Layer Chromatography (TLC) to compare a freshly prepared solution with one that has been stored for some time. The appearance of new spots on the TLC plate would indicate degradation.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Weigh Compound & Add Solvent vortex Vortex/Stir at Room Temperature start->vortex check1 Complete Dissolution? vortex->check1 heat Gentle Warming (30-40°C) & Sonication check1->heat No success Success: Solution Prepared check1->success Yes check2 Complete Dissolution? heat->check2 add_solvent Add More Solvent / Adjust Concentration check2->add_solvent No check2->success Yes check3 Complete Dissolution? add_solvent->check3 cosolvent Consider Co-solvent (e.g., for Chloroform) check3->cosolvent No check3->success Yes fail Insoluble at Required Conc. Re-evaluate Experiment. cosolvent->fail

Caption: A flowchart for troubleshooting the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound in DMSO and chloroform?

SolventPolarityExpected SolubilityRecommendations & Best Practices
DMSO HighGenerally GoodDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[8] It is often the solvent of choice for preparing high-concentration stock solutions for biological assays.[1] Use anhydrous DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.[5]
Chloroform IntermediateModerateChloroform is a good solvent for many organic compounds but is less polar than DMSO. Solubility may be more limited. It is often used for chemical synthesis workups and chromatography. For challenging compounds, a mixture of chloroform and a more polar solvent like methanol may be necessary.[5]

Q2: How should I prepare a stock solution of this compound?

Here is a recommended protocol for preparing a stock solution:

  • Determine Target Concentration: Decide on the highest concentration you will need for your experiments. It is often practical to prepare a concentrated stock (e.g., 10 mM or 50 mM in DMSO) that can be serially diluted.

  • Weigh the Compound: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial containing the compound.

  • Facilitate Dissolution: Use a vortex mixer to agitate the solution. If necessary, follow the troubleshooting steps of gentle warming and sonication as described above.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles before storing or using it.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled vial at -20°C or -80°C to maintain its stability.[7]

Q3: Can I use heat to dissolve the compound in chloroform?

Yes, gentle heating can be used with chloroform. However, be cautious as chloroform has a low boiling point (61.2°C). Heating should be done in a well-ventilated area, preferably within a fume hood, and the temperature should be carefully controlled to avoid boiling and excessive evaporation.

Q4: Is this compound stable in DMSO and chloroform?

Quinoxaline derivatives are generally stable compounds.[9] However, the long-term stability in solution can depend on several factors, including the storage temperature, exposure to light, and the purity of the solvent. It is good practice to prepare fresh dilutions from a frozen stock solution for each experiment. If you have concerns about stability for a long-term experiment, it is advisable to conduct a stability study by analyzing the solution at different time points using a suitable analytical method like HPLC or LC-MS.

Q5: What should I do if the compound is still insoluble even after following the troubleshooting guide?

If you have exhausted the options of heating, sonication, and using co-solvents, it is likely that the desired concentration is significantly above the compound's solubility limit in that particular solvent. In this case, you may need to:

  • Re-evaluate the required concentration for your experiment: Is it possible to achieve the desired biological effect at a lower concentration?

  • Consider an alternative solvent system: While DMSO and chloroform are common, other solvents or solvent mixtures could be explored. However, ensure that any new solvent is compatible with your downstream application (e.g., not toxic to cells in a biological assay).

  • Chemical Modification: In a drug development context, if solubility is a persistent issue, medicinal chemists may consider synthesizing analogs of the compound with modified functional groups to improve its physicochemical properties.[5]

References

  • PubChem. This compound-6-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? [Link]

  • Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • PMC. A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. [Link]

  • PubChem. 2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline. National Center for Biotechnology Information. [Link]

  • ResearchGate. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Molecular Iodine as the Catalyst. [Link]

  • Exploring Potential of Quinoxaline Moiety. [Link]

  • Der Pharma Chemica. Use of Modern Technique for Synthesis of Quinoxaline Derivatives as Potential Anti-Virus Compounds. [Link]

  • PMC. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • ResearchGate. Modified 2,3-bis(thienyl)quinoxaline fluorophores as potential chemosensors. [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • ResearchGate. 2,3-Bis(4-chlorophenyl)quinoxaline. [Link]

  • Mother Theresa Institute of Pharmaceutical Education and Research. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • PubMed. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. [Link]

  • PMC. 2-(4-Fluorophenyl)quinoxaline. [Link]

  • AIR Unimi. Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

  • Hoffman Fine Chemicals. 2,3-Bis(4-chlorophenyl)quinoxaline. [Link]

Sources

Technical Support Center: Recrystallization of Fluorinated Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluorinated quinoxaline derivatives. Recrystallization, a cornerstone of purification for solid compounds, presents unique challenges when applied to this class of molecules due to the influence of fluorine on their physicochemical properties. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best-practice protocols to navigate these challenges effectively.

The Impact of Fluorination on Recrystallization

The introduction of fluorine atoms into the quinoxaline scaffold significantly alters its electronic and physical properties. Understanding these effects is paramount for developing a successful recrystallization strategy. Fluorine's high electronegativity can modulate intermolecular forces, including hydrogen bonding and π-π stacking, which in turn influences the solubility of the derivative in various organic solvents.[1] This often necessitates a more empirical approach to solvent selection compared to their non-fluorinated analogs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of fluorinated quinoxaline derivatives in a question-and-answer format.

Question 1: My fluorinated quinoxaline derivative has poor solubility in common recrystallization solvents, even at elevated temperatures. What should I do?

Answer:

This is a frequent challenge, as the high crystallinity and altered polarity imparted by fluorine can reduce solubility.

  • Systematic Solvent Screening: A broad solvent screen is the first step. Test solubility in a range of solvents with varying polarities. A suggested starting panel is provided in the table below.

  • Mixed Solvent Systems: If no single solvent is effective, a mixed-solvent system is often the solution.[2] The ideal pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.[2] The two solvents must be miscible. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity (cloudiness) appears. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2][3]

  • High-Boiling Point Solvents: Consider solvents with higher boiling points, such as toluene, xylenes, or dimethylformamide (DMF), which can enhance the solubility of recalcitrant compounds. However, be mindful of potential product degradation at elevated temperatures.

Question 2: After cooling, my product "oils out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid.[2] This is often due to a high degree of supersaturation or the presence of impurities.

  • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help. Once at room temperature, proceed with cooling in an ice bath.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to reduce the concentration of the solute.

  • Seeding: Introduce a seed crystal (a small crystal of the pure product) to induce crystallization.[4]

  • Solvent System Modification: If using a mixed solvent system, altering the ratio of the "good" to "poor" solvent can sometimes prevent oiling out.

Question 3: The recrystallization yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields are a common frustration in recrystallization. Several factors can contribute to this issue.

  • Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor even after cooling.[5][6] Always aim to use the minimum amount of hot solvent necessary to fully dissolve the compound.[7]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled. After slow cooling to room temperature, placing the flask in an ice bath can maximize crystal formation.[5]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[6]

Question 4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities often arise from side reactions or the degradation of starting materials or products.[5][8]

  • Activated Carbon (Charcoal) Treatment: Activated carbon can be used to adsorb colored impurities.[5] Add a small amount of activated carbon to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb the desired product.

  • Hot Filtration: Ensure that any insoluble impurities, which may be colored, are removed by hot gravity filtration before cooling the solution.[7]

  • Column Chromatography: For persistent colored impurities, purification by column chromatography prior to the final recrystallization may be necessary.[9][10]

Question 5: I've observed a change in the chemical structure of my fluorinated quinoxaline after recrystallization, particularly when using methanol. What is happening?

Answer:

Fluorine atoms on aromatic rings can be susceptible to nucleophilic substitution, especially if the ring is activated by electron-withdrawing groups. There are documented cases where fluorine atoms on quinoxaline rings are displaced by methoxy groups when methanol is used as a solvent, particularly under basic conditions or with prolonged heating.[11][12][13][14]

  • Solvent Choice: If you suspect nucleophilic substitution, avoid using nucleophilic solvents like methanol or ethanol, especially if the reaction conditions involve bases. Opt for non-nucleophilic solvents such as toluene, ethyl acetate, or a hexane/ethyl acetate mixture.

  • Temperature and Time: Minimize the time the compound is heated in the solvent.

  • pH Control: Ensure the solution is not basic, as this can promote nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing fluorinated quinoxaline derivatives?

A1: There is no single "best" solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Ethanol is a commonly used and often effective solvent for many quinoxaline derivatives.[9][15] However, due to the variability introduced by fluorination, a systematic solvent screening is highly recommended.

Q2: How do I perform a solvent screening experiment?

A2: Place a small amount of your crude product into several test tubes. To each tube, add a different solvent and observe the solubility at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.

Q3: Can I use a rotary evaporator to speed up crystal formation?

A3: While a rotary evaporator can be used to concentrate the solution, it is generally not recommended for inducing crystallization as the rapid cooling and evaporation can lead to the formation of small, impure crystals or an oil. Slow, controlled cooling is crucial for growing large, pure crystals.[16]

Q4: How pure should my compound be before I attempt recrystallization?

A4: Recrystallization is most effective for removing small amounts of impurities. If the crude product is heavily contaminated, it is often better to first purify it by another method, such as column chromatography, to remove the bulk of the impurities before performing a final recrystallization.

Data & Protocols

Solvent Selection Guide

The following table provides a starting point for solvent selection, categorized by polarity.

Solvent ClassExamplesComments
Non-Polar Hexanes, HeptaneGood as "anti-solvents" in mixed-solvent systems. Unlikely to dissolve polar quinoxaline derivatives on their own.
Moderately Polar Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc)Often good choices. Toluene's high boiling point can be advantageous. EtOAc is a versatile solvent.[17] Be aware of potential reactivity with DCM under certain conditions.
Polar Aprotic Acetone, Tetrahydrofuran (THF), AcetonitrileCan be effective. Acetone is a strong solvent and may require a co-solvent to reduce solubility at room temperature.[17]
Polar Protic Ethanol, Methanol, Isopropanol, WaterEthanol is a very common and often successful choice for quinoxalines.[9][17] Use caution with methanol due to potential for nucleophilic substitution of fluorine.[11][12][13][14] Water can be used as an anti-solvent with alcohols.
Protocol: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude fluorinated quinoxaline derivative until it is completely dissolved.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[18]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[18]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy.[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[2]

  • Cooling and Collection: Follow steps 3-7 from the General Recrystallization Procedure.

Visual Guides

Recrystallization Workflow

Recrystallization_Workflow Start Crude Fluorinated Quinoxaline Derivative Solvent_Selection Select Solvent System (Single or Mixed) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Gravity Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Yes Cooling Slow Cooling to Room Temperature Dissolution->Cooling No Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Collect Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Dry Purified Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: A generalized workflow for the recrystallization of fluorinated quinoxaline derivatives.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Problem Low Recrystallization Yield Cause1 Too much solvent used? Problem->Cause1 Cause2 Cooling too rapid? Problem->Cause2 Cause3 Incomplete cooling? Problem->Cause3 Cause4 Washing with warm solvent? Problem->Cause4 Solution1 Use minimum amount of hot solvent for dissolution. Cause1->Solution1 Yes Solution2 Allow slow, undisturbed cooling. Insulate flask if necessary. Cause2->Solution2 Yes Solution3 Use an ice bath after cooling to room temperature. Cause3->Solution3 Yes Solution4 Wash crystals with minimal ice-cold solvent. Cause4->Solution4 Yes

Caption: A troubleshooting guide for diagnosing and resolving low recrystallization yields.

References

  • BenchChem Technical Support Team. (2025, December). Methods for improving the purity of synthesized quinoxaline compounds. BenchChem.
  • BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.
  • University of Rochester Department of Chemistry. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis. BenchChem.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • PMC. (n.d.).
  • University of York Chemistry Teaching Labs. (n.d.).
  • Quora. (2019, October 26).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Chemistry LibreTexts. (2023, January 29).
  • Transtutors. (2023, July 26). b) Why was some of our pure benzil quinoxaline product lost in the...
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Recrystalliz
  • MDPI. (2008, January 18).
  • ResearchGate. (2008, January 18).
  • PubMed. (2008, January 18).
  • Experiment 2: Recrystalliz
  • Purifying by recrystallis
  • PMC. (n.d.).

Sources

Technical Support Center: Acid-Catalyzed Cyclization of Benzil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: BZL-CYC-001 Subject: Optimization and Troubleshooting of Benzil Condensation Reactions Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Mechanistic Logic

Welcome to the technical support hub for benzil cyclizations. You are likely attempting to synthesize Quinoxalines (via 1,2-diamines) or Imidazoles (via aldehydes/ammonium acetate).

While benzil (1,2-diphenylethane-1,2-dione) is a robust electrophile, acid-catalyzed cyclization is governed by a delicate Protonation Paradox :

  • Activation: You need acid to protonate the benzil carbonyls (

    
    ), lowering the LUMO energy for nucleophilic attack.
    
  • Deactivation: Excess strong acid will protonate your nucleophile (amine/diamine), rendering it non-nucleophilic (

    
    ).
    

The Goal: Maintain a specific acidity window (typically pH 3–5 or using Brønsted-acidic solvents) where the carbonyl is activated, but a fraction of the amine remains unprotonated.

Visualizing the Pathway

The following diagram outlines the critical decision nodes in the reaction mechanism.

BenzilMechanism Start Benzil + Nucleophile Activation Activated Carbonyl (C=OH+) Start->Activation H+ (Controlled) Acid Acid Catalyst (H+) Acid->Activation Stall STALL: Diprotonated Nucleophile Acid->Stall Excess Strong Acid (pH < 1) Attack Nucleophilic Attack (C-N Bond Formation) Activation->Attack SideProduct Side Product: Benzilic Acid Activation->SideProduct H2O present + Low Nucleophilicity Intermediate Mono-imine Intermediate Attack->Intermediate Cyclization Cyclization & Dehydration (-H2O) Intermediate->Cyclization

Caption: Mechanistic flow of benzil cyclization. Red dashed lines indicate critical failure modes caused by improper acid stoichiometry or water contamination.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Stalled or Low Conversion

Q: I am using HCl as a catalyst, but the reaction stops at the intermediate (mono-imine) or doesn't start. Why? A: You have likely hit the Protonation Wall .

  • Diagnosis: Strong mineral acids (HCl, H₂SO₄) fully protonate aliphatic and aromatic amines. If your diamine is fully protonated (

    
    ), it has no lone pair to attack the benzil.
    
  • Solution: Switch to a weaker organic acid or a Lewis Acid. Glacial Acetic Acid is the gold standard here—it acts as both solvent and catalyst, providing enough protons to activate benzil without fully quenching the amine [1]. Alternatively, use Sulfamic Acid or Iodine (10 mol%) as milder catalysts [2].

Q: My LCMS shows a mass corresponding to [M+H - 18] is missing. I see a peak at M+16 instead. A: You are seeing the Mono-imine intermediate (incomplete cyclization) or an oxidation byproduct.

  • Diagnosis: The first condensation is fast; the second (ring closure) is slower and requires water removal. If you see M+16, you might have formed a mono-imine and then stopped.

  • Solution:

    • Heat: Cyclization often requires reflux (ethanol or acetic acid reflux temperatures).

    • Water Removal: This is an equilibrium reaction. Add a dehydrating agent (molecular sieves) or use a Dean-Stark trap if using toluene [3].

Category B: Impurities & Side Reactions

Q: I isolated a white solid that melts at 150°C, but my expected product melts >200°C. Is it Benzilic Acid? A: It is highly probable.

  • Mechanism: In the presence of water and acid, benzil can undergo a variant of the Benzilic Acid Rearrangement (though this is classically base-catalyzed, acid-mediated hydrolysis/rearrangement can occur if nucleophiles are weak).

  • Solution: Ensure your solvent is dry. If using ethanol, use absolute ethanol. If using acetic acid, ensure it is Glacial. Increase the nucleophile equivalents (1.1 - 1.2 eq) to outcompete water [4].

Q: My product is dark/tarry. How do I clean it? A: Benzil derivatives (especially quinoxalines) are prone to oxidation or polymerization if overheated.

  • Solution:

    • Recrystallization: Most benzil-derived heterocycles recrystallize beautifully from hot ethanol or ethanol/water (9:1) mixtures.

    • Decolorization: If the solid is off-color, treat the hot recrystallization solution with activated charcoal, filter hot through Celite, and cool slowly.

Optimized Protocol: Synthesis of Quinoxaline Derivatives

Standardized procedure for high-reliability synthesis.

Materials
  • Benzil (1.0 mmol): 210 mg

  • o-Phenylenediamine (1.1 mmol): 119 mg (Slight excess drives completion)

  • Solvent/Catalyst: Glacial Acetic Acid (5 mL) OR Ethanol (5 mL) + catalytic Iodine (10 mol%).

Workflow
StepActionTechnical Note
1. Solvation Dissolve Benzil in solvent at RT.[1]Benzil dissolves poorly in water; use EtOH or AcOH.
2. Addition Add diamine in one portion.If using Iodine catalyst, add it now.
3. Reaction Reflux for 1–3 hours.Monitor via TLC (Hexane:EtOAc 7:3). Benzil (

) should disappear; Product (

) appears.
4. Quench Pour hot mixture into crushed ice (50g).Rapid cooling precipitates the heterocycle.
5. Isolation Filter precipitate.[2] Wash with cold

.
Neutralizes residual acid.
6. Purification Recrystallize from Ethanol.[1][2][3]Yield Target: >85%.

Diagnostic Decision Tree

Use this logic flow to diagnose live experimental issues.

TroubleshootingTree Problem Identify Issue Stalled Reaction Stalled/Slow Problem->Stalled Impure Low Purity / Side Products Problem->Impure Yield Low Yield (Solubility) Problem->Yield CheckAcid Check Catalyst pKa Stalled->CheckAcid CheckWater Check Water Content Impure->CheckWater CheckWorkup Check Workup pH Yield->CheckWorkup StrongAcid Using HCl/H2SO4? Switch to AcOH or Lewis Acid CheckAcid->StrongAcid Yes WetSolvent Benzilic Acid formed? Use Dry Solvents / Mol Sieves CheckWater->WetSolvent Yes SaltFormation Product protonated? Neutralize filtrate with NaHCO3 CheckWorkup->SaltFormation Yes

Caption: Decision matrix for troubleshooting common failure modes in acid-catalyzed benzil cyclization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for Quinoxaline synthesis using acetic acid).
  • Bhosale, R. S., et al. "Molecular Iodine Catalyzed Synthesis of Quinoxaline Derivatives." Molecules, 2006 , 11(4), 288-293.

  • Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines: A review." Synthetic Communications, 2018, 48(10), 1085-1135.
  • Clark, J. H. "Catalysis for Green Chemistry." Pure and Applied Chemistry, 2001, 73(1), 103-111.

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2,3-Bis(4-fluorophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unique properties of organofluorine compounds are increasingly harnessed to fine-tune molecular characteristics. The fluorine atom, owing to its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the plethora of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the characterization of these fluorinated molecules. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an exquisitely informative method.[1]

The Quinoxaline Scaffold and the Influence of Fluorophenyl Substitution

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[2] They are a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities.[2] The introduction of fluorinated phenyl groups at the 2 and 3 positions, as in 2,3-Bis(4-fluorophenyl)quinoxaline, is a strategic chemical modification. The electronic properties of the quinoxaline core and the interplay of inductive and resonance effects from the two 4-fluorophenyl substituents will be the primary determinants of the ¹⁹F NMR chemical shift.

Predicting the ¹⁹F NMR Chemical Shift

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus. Electron-withdrawing groups tend to deshield the nucleus, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).[3]

For this compound, the fluorine atoms are situated on a phenyl ring attached to an sp²-hybridized carbon of the quinoxaline core. The typical chemical shift range for fluorine atoms attached to aromatic rings (Ar-F) is between -100 and -180 ppm relative to CFCl₃.[4]

To refine our prediction, we can consider the electronic nature of the quinoxaline system. The quinoxaline ring system is electron-deficient, which will exert an electron-withdrawing effect on the attached 4-fluorophenyl rings. This withdrawal of electron density will deshield the fluorine atoms, suggesting a chemical shift towards the downfield end of the typical Ar-F range.

A valuable point of comparison is 2-(4-Fluorophenyl)quinoxaline. While the disubstituted nature of our target compound will introduce additional electronic effects, the chemical shift of the monosubstituted analogue provides a solid starting point. Based on general principles and data for other 4-fluorophenyl-substituted heterocycles, we can anticipate the ¹⁹F NMR chemical shift for this compound to appear as a single resonance, due to the molecular symmetry, likely in the range of -110 to -120 ppm .

Comparison with Alternative Fluorinated Moieties

To provide a broader context, the following table compares the expected chemical shift of this compound with other common fluorine-containing groups. This comparison highlights the diagnostic power of ¹⁹F NMR in distinguishing between different fluorinated environments.

Compound/MoietyTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Key Influencing Factors
This compound (Predicted) -110 to -120 The electron-withdrawing nature of the quinoxaline core deshields the fluorine nuclei. The chemical environment is that of a fluorine atom on an aromatic ring attached to a heterocyclic system.
4-Fluorophenyl Group (General)-100 to -120The electronic nature of the substituent at the 1-position of the phenyl ring is the dominant factor. Electron-donating groups will shift the signal upfield, while electron-withdrawing groups will shift it downfield.
Trifluoromethyl (-CF₃) Group-55 to -90The strong electron-withdrawing effect of the three fluorine atoms leads to significant deshielding. The chemical shift is sensitive to the nature of the atom or group to which the -CF₃ is attached.[4]
Aromatic Fluorine (e.g., in Fluorobenzene)~ -113This serves as a fundamental benchmark for fluorine attached to a simple aromatic system. The electronic effects of substituents on the ring will cause deviations from this value.
Aliphatic Fluorine (e.g., in Fluoroalkanes)-120 to -240The hybridization of the carbon atom and the nature of other substituents on the alkyl chain are the main determinants. Fluorine on a primary carbon is typically more shielded (further upfield) than on a secondary or tertiary carbon.[4]

Experimental Protocols

To facilitate further research and the empirical determination of the ¹⁹F NMR chemical shift for this compound, we provide the following detailed experimental protocols for its synthesis and NMR analysis.

Synthesis of this compound

This synthesis is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

Workflow for the Synthesis of this compound

Synthesis_Workflow Reactants 1,2-Bis(4-fluorophenyl)ethane-1,2-dione + o-Phenylenediamine Solvent Ethanol or Acetic Acid Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Characterization NMR, MS, etc. Product->Characterization

A schematic of the synthesis workflow.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,2-bis(4-fluorophenyl)ethane-1,2-dione (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, crucially, ¹⁹F NMR.

¹⁹F NMR Spectroscopy Protocol

A standardized protocol is essential for obtaining reproducible and comparable ¹⁹F NMR data.

Workflow for ¹⁹F NMR Acquisition

NMR_Workflow Sample_Prep Dissolve Sample in Deuterated Solvent Internal_Standard Add Internal Standard (e.g., CFCl₃ or other) Sample_Prep->Internal_Standard NMR_Tube Transfer to NMR Tube Internal_Standard->NMR_Tube Spectrometer Acquire Data on NMR Spectrometer NMR_Tube->Spectrometer Processing Process FID (Fourier Transform, Phasing, Baseline Correction) Spectrometer->Processing Analysis Analyze Spectrum (Chemical Shift, Integration, Coupling) Processing->Analysis

A schematic of the NMR acquisition workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]

  • Internal Standard: While modern spectrometers can perform referencing without an internal standard, for precise comparative work, the use of an internal reference is recommended. A common reference is trichlorofluoromethane (CFCl₃) at 0 ppm. However, due to its environmental impact, other secondary standards are often used.

  • Spectrometer Setup: The experiment should be run on a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Decoupling: For a simple spectrum showing only the chemical shift, proton decoupling should be employed.

    • Acquisition Time: A sufficient acquisition time should be used to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should be sufficient.

  • Data Processing: The free induction decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: The chemical shift of the resulting peak should be referenced to the internal standard or the spectrometer's calibrated reference frequency.

Conclusion

This guide provides a comprehensive overview of the expected ¹⁹F NMR chemical shift for this compound and places it in the context of other fluorinated compounds. While awaiting empirical data for this specific molecule, the principles and comparative data presented here offer a solid foundation for researchers working with this and similar fluorinated quinoxaline derivatives. The provided experimental protocols are designed to ensure the generation of high-quality, reproducible data, which is paramount for advancing our understanding and application of these important molecules.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Available at: [Link]

  • SpectraBase. 4-Fluorophenylglyoxal - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

  • IUCr. 2-(4-Fluorophenyl)quinoxaline. Available at: [Link]

  • PubChem. This compound-6-carboxylate. Available at: [Link]

  • R Discovery. ¹⁹F NMR Chemical Shift Research Articles - Page 1. Available at: [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. Available at: [Link]

  • ResearchGate. (a,c) Electronic absorption spectra of selected quinoxaline derivatives... Available at: [Link]

  • MDPI. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Available at: [Link]

  • Beilstein Journals. ¹⁹F NMR as a tool in chemical biology. Available at: [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • ResearchGate. (PDF) 2,3-Bis(4-chlorophenyl)quinoxaline. Available at: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

Sources

The Fluorine Advantage: A Comparative Guide to Enhancing Quinoxaline Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent molecules, quinoxaline and its derivatives stand out for their versatile applications, from biological imaging to organic electronics.[1][2][3] A critical parameter governing their performance is the fluorescence quantum yield (ΦF), which dictates the efficiency of light emission. This guide provides an in-depth technical comparison of how fluorine substitution on the quinoxaline scaffold can be a powerful tool to modulate and often enhance this crucial property. As Senior Application Scientists, we will delve into the photophysical principles, present supporting experimental data, and provide actionable protocols for synthesis and measurement.

The Underlying Science: Why Fluorine Defies the Heavy-Atom Quenching Trend

A common phenomenon observed with halogen-substituted fluorophores is the "heavy-atom effect," where the presence of heavier halogens like bromine or iodine enhances intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This process provides a non-radiative decay pathway, thereby quenching fluorescence and reducing the quantum yield.

However, fluorine, being the lightest halogen with a small atomic radius and the highest electronegativity, typically does not induce this effect.[4] Instead, its influence on fluorescence is primarily governed by its potent electronic properties:

  • Inductive Effect (-I): Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect. This effect can significantly lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The modulation of these frontier orbitals can alter the energy of the S₁ state and the S₀-S₁ energy gap, influencing the emission wavelength.

  • Mesomeric Effect (+M): Although weaker than its inductive effect, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic system. The interplay between the inductive and mesomeric effects can fine-tune the electronic distribution within the molecule.

  • Rigidification and Steric Effects: The introduction of fluorine can increase molecular rigidity and planarity in some systems. This can reduce non-radiative decay pathways associated with vibrational and rotational relaxation, consequently leading to an increase in the fluorescence quantum yield.[5]

The following diagram illustrates the key photophysical pathways in a fluorescent molecule. Fluorine substitution can influence the rate constants of radiative decay (kr) and non-radiative decay (knr), thereby altering the fluorescence quantum yield.

Figure 1: Jablonski Diagram of Photophysical Processes S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kᵣ) S1->S0 Internal Conversion (kᵢᶜ) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (kᵢₛᶜ) T1->S0 Phosphorescence

Caption: Key photophysical de-excitation pathways for a molecule.

Comparative Analysis: The Impact of Fluorination on Quinoxaline Derivatives

While comprehensive data on the direct fluorination of the parent quinoxaline molecule is limited, studies on quinoxaline derivatives provide compelling evidence of fluorine's beneficial effects. A notable example is the study of dipyrrolo[1,2-a:2′,1′-c]quinoxalines, where the introduction of fluorine atoms leads to a bathochromic (red) shift in the emission wavelength while maintaining a high fluorescence quantum yield.[5]

CompoundSubstituentSolventλabs (nm)λem (nm)ΦFReference
1a NoneTHF3984240.24[5]
1c 6-FluoroTHF3974430.22[5]
1d 6,7-DifluoroTHF4094520.23[5]

As shown in the table, the introduction of a single fluorine atom at the 6-position of the dipyrrolo[1,2-a:2′,1′-c]quinoxaline core results in a significant red shift of 19 nm in the emission wavelength, with a negligible change in the fluorescence quantum yield.[5] The addition of a second fluorine atom at the 7-position further red-shifts the emission to 452 nm, again with the quantum yield remaining robust.[5] This demonstrates that fluorination can be employed to tune the emission color of quinoxaline-based fluorophores without sacrificing their brightness.

Furthermore, in a related study on unnatural quinoline alkaloid analogues, fluorine substitution was shown to enable rational tuning of the emission wavelength and photoluminescence quantum yields.[4][6][7] This reinforces the concept that fluorination is a versatile strategy for modulating the photophysical properties of nitrogen-containing aromatic heterocycles.

Experimental Protocols

Synthesis of a Fluorinated Quinoxaline Derivative

The following is a general procedure for the synthesis of 2,3-disubstituted-6,7-difluoroquinoxalines, adapted from established methods.[8]

Figure 2: General Synthesis of Fluorinated Quinoxalines Reactant1 4,5-Difluoro-1,2-phenylenediamine Product 2,3-Disubstituted-6,7-difluoroquinoxaline Reactant1->Product Condensation Reactant2 1,2-Diketone Reactant2->Product Solvent Ethanol/Acetic Acid Solvent->Product

Caption: Synthetic route to fluorinated quinoxaline derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diaminobenzene or its fluorinated analogue (e.g., 4,5-difluoro-1,2-phenylenediamine) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

  • Addition of Diketone: To the stirred solution, add an equimolar amount of a 1,2-diketone (e.g., benzil).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Measurement of Relative Fluorescence Quantum Yield

The relative method, using a well-characterized standard, is a reliable way to determine the fluorescence quantum yield.[9]

Figure 3: Workflow for Quantum Yield Measurement A Prepare a series of dilute solutions of sample and standard B Measure the UV-Vis absorbance spectra A->B C Measure the fluorescence emission spectra A->C E Plot integrated fluorescence intensity vs. absorbance B->E D Integrate the area under the emission curves C->D D->E F Calculate the quantum yield using the slope E->F

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the quinoxaline sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-blue region.

  • Preparation of Solutions: Prepare a series of five to six dilute solutions of both the standard and the quinoxaline sample in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting straight lines for both the standard (GradST) and the sample (GradX).

  • Calculation: Calculate the fluorescence quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.

Conclusion

The strategic incorporation of fluorine atoms into the quinoxaline scaffold presents a powerful and nuanced approach to tuning its photophysical properties. Contrary to the fluorescence quenching often observed with heavier halogens, fluorine's unique electronic characteristics can be harnessed to red-shift the emission wavelength while preserving, and in some cases even enhancing, the fluorescence quantum yield. This makes fluorinated quinoxalines highly attractive candidates for the development of advanced fluorescent probes, sensors, and materials for optoelectronic applications. The experimental protocols provided herein offer a practical framework for the synthesis and characterization of these promising fluorophores.

References

  • Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. Molecules.

  • The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Tetrahedron.

  • Red Thermally Activated Delayed Fluorescence in Dibenzopyridoquinoxaline-Based Nanoaggregates. Organic Materials.

  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. ResearchGate.

  • Photophysical properties of quinoxaline-fused[10]carbohelicene derivatives. RSC Advances.

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.

  • Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. Journal of Materials Chemistry C.

  • Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry.

  • Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. ResearchGate.

  • Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules.

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.

  • Synthesis and photophysical properties of novel quinoxalinochlorins as photosensitizers. ResearchGate.

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. Molecules.

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASAYAN Journal of Chemistry.

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode. ResearchGate.

  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. Journal of Materials Chemistry C.

  • Dipyrrolylquinoxaline difluoroborates with intense red solid-state fluorescence. Dalton Transactions.

  • Synthesis and fluorescent properties of quinoxaline derived ionic liquids. ResearchGate.

  • A Guide to Recording Fluorescence Quantum Yields. Horiba.

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.

Sources

HRMS Fragmentation Patterns for Fluorinated Benzopyrazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzopyrazines (quinoxalines) represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating agents. The introduction of fluorine atoms imparts metabolic stability and alters lipophilicity, but it simultaneously complicates structural elucidation via Mass Spectrometry (MS).

This guide provides a high-resolution mass spectrometry (HRMS) analysis of these compounds. Unlike standard alkyl-substituted heterocycles, fluorinated benzopyrazines exhibit distinct fragmentation resistance and unique rearrangement pathways. This document compares these behaviors against non-fluorinated analogs and details the specific protocols required to differentiate positional isomers (e.g., 6-fluoro vs. 7-fluoro quinoxalines).

Part 1: The Chemistry & MS Behavior[1][2][3][4][5][6]

The "Fluorine Effect" on Fragmentation

In Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the presence of fluorine on the benzopyrazine ring fundamentally alters the fragmentation landscape compared to non-fluorinated analogs.

  • Inductive Stabilization: The high electronegativity of fluorine withdraws electron density from the aromatic ring. This strengthens the

    
    -system, often requiring higher collision energies (CE) to initiate ring cleavage compared to the non-fluorinated parent scaffold.
    
  • C-F Bond Resilience: The aromatic C-F bond is exceptionally strong (~485 kJ/mol). Unlike C-Cl or C-Br bonds, direct homolytic cleavage to lose a halogen radical (M - 19 Da) is rare in ESI-CID. Instead, fragmentation is driven by ring contraction and nitrile losses.

  • HF Elimination: While direct F radical loss is uncommon, the loss of neutral HF (20 Da) can occur if a proton source is spatially available (e.g., an adjacent alkyl group or via specific rearrangements), though this is less dominant in fully aromatic systems.

Comparative Pathways: Fluorinated vs. Non-Fluorinated

The table below summarizes the primary differences in fragmentation behavior.

FeatureNon-Fluorinated BenzopyrazineFluorinated Benzopyrazine
Dominant Primary Loss Loss of HCN (27 Da)Loss of HCN (27 Da) or F-substituted Nitrile
Ring Stability Moderate; fragments at lower CEHigh; requires higher CE (typically +5-10 eV)
C-X Bond Cleavage Not applicableC-F bond typically retained in primary fragments
Diagnostic Ions [M+H-HCN]⁺[M+H-HCN]⁺ (retains F) and [M+H-HF]⁺ (rare)

Part 2: Detailed Fragmentation Mechanisms

Mechanism A: The Universal Nitrile Loss (Ring Contraction)

The most diagnostic pathway for benzopyrazines is the stepwise destruction of the pyrazine ring.

  • Protonation: Occurs at N-1 or N-4.

  • Ring Opening: The bond adjacent to the protonated nitrogen weakens.

  • Elimination: Neutral loss of HCN (27.0109 Da). In fluorinated derivatives, if the fluorine is on the ring segment being expelled, a loss of FCN (45.0015 Da) may theoretically occur but is kinetically disfavored compared to HCN loss due to the strength of the C-F bond.

Mechanism B: Isomer Differentiation (The "Fingerprint" Region)

Distinguishing positional isomers (e.g., 6-fluoro vs. 7-fluoro-quinoxaline) is the primary analytical challenge. These isomers have identical exact masses. Differentiation relies on Energy-Resolved Mass Spectrometry (ER-MS) .

  • 6-Fluoro Isomer: Electron density distribution favors specific ring contractions that may yield a higher abundance of the [M+H-HCN]⁺ ion at lower energies.

  • 7-Fluoro Isomer: May show a delayed fragmentation onset or a preference for secondary losses (e.g., [M+H-HCN-C2H2]⁺) depending on the resonance stabilization of the resulting cation.

Critical Insight: You cannot rely on "unique" fragments for these isomers. You must rely on the Ratio of Relative Abundances of the common fragments at a fixed Collision Energy (e.g., 35 eV).

Part 3: Experimental Protocol

LC-HRMS Configuration

This protocol is designed for a Q-TOF or Orbitrap system to ensure sub-ppm mass accuracy.

System: UHPLC coupled to Q-Exactive (Orbitrap) or equivalent Q-TOF. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid (Proton source for ESI).

  • B: Acetonitrile (Aprotic solvent prevents suppression).

Step-by-Step Workflow:

  • Sample Prep: Dissolve standard in MeOH (10 µM). Dilute 1:10 in Mobile Phase A.

  • Source Parameters:

    • Spray Voltage: 3.5 kV (Positive Mode).

    • Capillary Temp: 320°C.

    • Sheath Gas: 35 arb units.

  • MS/MS Acquisition:

    • Perform Stepped NCE (Normalized Collision Energy) : 20, 35, 50 eV. This captures both the labile side-chain losses (low energy) and the core ring fragmentation (high energy).

    • Resolution: >30,000 FWHM to resolve fine isotopic structures.

Part 4: Visualization of Pathways

Fragmentation Workflow Diagram

The following diagram illustrates the logical flow of the fragmentation mechanism for a generic 6-fluorobenzo[b]pyrazine.

FragmentationPathway Parent Parent Ion [M+H]+ (m/z 149.05) Transition Ring Opening Transition State Parent->Transition Protonation @ N1/N4 Fragment1 Primary Fragment [M+H - HCN]+ (m/z 122.04) Transition->Fragment1 Loss of HCN (-27.01 Da) Fragment2 Secondary Fragment [M+H - HCN - C2H2]+ (m/z 96.02) Fragment1->Fragment2 Ring Contraction (-26.01 Da) IsomerDiff Isomer Differentiation (Ratio Analysis) Fragment1->IsomerDiff Abundance varies by F-position

Figure 1: Proposed fragmentation pathway for protonated 6-fluorobenzo[b]pyrazine. The primary step involves the loss of HCN, followed by further ring degradation.

Analytical Workflow for Isomer Identification

AnalyticalWorkflow Start Crude Sample (Isomeric Mixture) LC UHPLC Separation (C18 Column) Start->LC MS1 Full Scan MS1 (Exact Mass Screening) LC->MS1 MS2 Data Dependent MS2 (Stepped NCE 20-50eV) MS1->MS2 Trigger on Precursor Analysis Extract Ion Chromatogram (EIC) & Fragment Ratio Calculation MS2->Analysis

Figure 2: Analytical workflow for differentiating fluorinated isomers using UHPLC-HRMS/MS.

Part 5: Data Comparison & Expected Ions

The following table provides expected theoretical masses for a mono-fluorinated quinoxaline derivative.

Table 1: Theoretical Ion List for Fluorinated Quinoxaline (C8H5FN2)

Ion IdentityFormulaTheoretical m/z [M+H]⁺Mass Error ToleranceOrigin
Parent C8H6FN2⁺149.0510< 5 ppmProtonated Molecule
Fragment A C7H5FN⁺122.0401< 5 ppmLoss of HCN (Ring A)
Fragment B C6H4F⁺95.0292< 5 ppmLoss of HCN + HCN (Double nitrile loss)
Fragment C C5H4F⁺83.0297< 5 ppmLoss of HCN + C2H2
Rare Fragment C8H5N2⁺129.0447< 5 ppmLoss of HF (Requires H-transfer)

Note on Interpretation: If you observe a strong peak at m/z 129.0447 (Loss of HF), suspect a structural modification where an alkyl group is adjacent to the fluorine (Ortho-effect). In the unsubstituted core, this loss is minimal.

References

  • Kagramanov, N. D., et al. (2021).[1] "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles." Fluorine Notes, 138(5-6).[1] Retrieved from [Link]

  • Zhang, S., et al. (2017). "Differentiation and identification of 5F-PB-22 and its isomers." Forensic Science International. Retrieved from [Link]

  • Shao, et al. (2025).[2] "A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances." PLoS One. Retrieved from [Link]

  • Ma, Y.L., et al. (1997). "Characterization of Flavone and Flavonol Aglycones by Collision-Induced Dissociation Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry. (Cited for general RDA mechanisms in heterocycles).

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 2,3-Bis(4-fluorophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3-Bis(4-fluorophenyl)quinoxaline. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The procedures outlined herein are designed to ensure that waste streams containing this compound are managed in a manner that is compliant with regulations and protective of human health and the environment.

The core principle of this guide is risk mitigation. While specific toxicological data for this compound is not extensively published, its chemical structure—a quinoxaline core with two fluorophenyl substituents—necessitates a cautious approach. Quinoxaline derivatives are known to be biologically active and may present hazards such as skin and eye irritation.[1][2][3][4] Furthermore, the presence of fluorinated aromatic rings is a significant consideration. Such structures can exhibit high thermal and chemical stability, leading to environmental persistence.[5][6] Many organofluorine compounds are known as "forever chemicals" because they are not known to degrade naturally in the environment, leading to bioaccumulation in soil, water, and wildlife.[7][8] Therefore, treating this compound as a regulated hazardous waste is not merely a procedural formality but a critical scientific responsibility.

All disposal activities must be conducted in accordance with the guidelines established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[9][10] This "cradle-to-grave" framework holds the waste generator—your laboratory—responsible for the waste until its final, safe disposal.[11]

Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough understanding of the potential hazards is essential. This informs every subsequent step, from selecting Personal Protective Equipment (PPE) to choosing the correct waste container.

Analog-Based Hazard Profile:

  • Skin and Eye Irritation: Based on SDS information for the parent compound, quinoxaline, and similar derivatives like 2,3-Diphenylquinoxaline, this compound should be handled as a skin and serious eye irritant.[1][3][4][12]

  • Respiratory Irritation: In solid (powder) form, dusts may cause respiratory irritation.[2][4]

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated aromatic compounds resistant to metabolic and environmental degradation.[5][6] This persistence is a primary driver for ensuring these compounds do not enter terrestrial or aquatic ecosystems.[13]

Based on these characteristics, all waste containing this compound—including pure compound, reaction mixtures, contaminated solvents, and disposable labware—must be classified and managed as hazardous chemical waste.[14][15]

Disposal Parameter Guideline Rationale
Waste Classification Hazardous Chemical WastePrecautionary measure based on structural analogs (skin/eye irritant) and high environmental persistence of organofluorine compounds.
Primary Container Leak-proof, chemically compatible container with a secure screw-top cap (e.g., HDPE or glass).To prevent spills and ensure the container's integrity is not compromised by the waste.[9][16]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.To prevent skin and eye contact with the potentially irritating compound.[17]
Storage Location Designated Satellite Accumulation Area (SAA) within the laboratory, under the generator's control.To comply with EPA/RCRA regulations for the safe, temporary storage of hazardous waste at the point of generation.[9][16]

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is crucial for ensuring safety and regulatory compliance. The following steps provide a clear workflow from waste generation to its final removal from the laboratory.

Step 1: Waste Segregation Immediately upon generation, segregate all waste streams containing this compound.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions.[10] Furthermore, mixing hazardous waste with non-hazardous waste causes the entire volume to become regulated as hazardous, significantly increasing disposal costs and complexity.

Step 2: Containerization

  • Select an Appropriate Container: Choose a clean, sturdy, and chemically compatible container with a tightly sealing lid. For liquid waste (e.g., solutions in organic solvents), use a solvent-safe bottle (e.g., HDPE or glass). For solid waste (e.g., contaminated filter paper, pipette tips, vials), use a puncture-resistant container with a secure lid.

  • Keep Containers Closed: The container must remain closed at all times except when actively adding waste.[9][16] Leaving a funnel in the opening is a common but clear violation of this rule.

    • Rationale: This practice minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere and prevents accidental spills.

Step 3: Labeling Proper labeling is a critical and legally mandated component of hazardous waste management.[14][16]

  • Affix a Hazardous Waste Label: Obtain an official hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: Clearly and legibly write the following information:

    • The words "HAZARDOUS WASTE".[9][16]

    • The full, unabbreviated chemical name: "this compound" and all other constituents in the container, including solvents. List the approximate percentage of each component.[16]

    • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").

    • The name of the principal investigator and the laboratory location (building and room number).[9]

    • The date the container first received waste.

    • Rationale: Accurate labeling ensures safe handling by all personnel, from lab members to EHS staff and final disposal technicians. It is a key requirement of the RCRA "cradle-to-grave" system.

Step 4: Accumulation and Storage

  • Store in a Satellite Accumulation Area (SAA): Place the labeled, closed container in your lab's designated SAA. This area must be at or near the point of waste generation and under the control of the lab personnel.[16]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray (secondary containment).

    • Rationale: Secondary containment will capture any leaks or spills from the primary container, preventing a wider contamination event.

  • Inspect Regularly: Visually inspect your SAA at least weekly to check for leaks, container degradation, or improper labeling.[16][18]

Step 5: Arranging for Disposal

  • Monitor Fill Level: Do not overfill containers. Stop adding waste when the container is about 90% full to leave adequate headspace.[16]

  • Request Pickup: Once the container is full, submit a chemical waste pickup request to your institution's EHS department.[16] They will coordinate with a licensed hazardous waste disposal company for transport and final treatment.[17]

    • Rationale: Only licensed Treatment, Storage, and Disposal Facilities (TSDFs) are permitted to handle the final disposal of hazardous waste, typically through methods like high-temperature incineration.[19][20] Never dispose of this chemical down the drain or in the regular trash.[14]

Decontamination and Spill Management

Accidents can happen, and preparedness is key.

Decontaminating Labware:

  • Non-disposable Glassware: Rinse glassware with a suitable solvent (e.g., acetone, ethanol) to remove residual this compound. The solvent rinsate must be collected and disposed of as hazardous waste. After the initial solvent rinse, the glassware can typically be washed normally.

Minor Spill Cleanup:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain the Spill: If the material is a solid, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[1][2] If it is a liquid, cover it with an absorbent material (e.g., chemical spill pads or vermiculite).

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, properly labeled hazardous waste container.

  • Clean the Area: Wipe the spill area with a cloth dampened with soapy water.

  • Report the Spill: Report the incident to your lab supervisor and EHS department, as required by institutional policy. For large or unmanageable spills, evacuate the area and contact EHS immediately.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation identify Step 1: Identify & Segregate Waste (Solid vs. Liquid, Halogenated) start->identify ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe containerize Step 3: Select Compatible Container (HDPE/Glass, Leak-proof, Closed Lid) ppe->containerize label Step 4: Apply Hazardous Waste Label (Full Chemical Names, Hazards, Date) containerize->label store Step 5: Store in Satellite Accumulation Area (Secondary Containment, Weekly Inspection) label->store is_full Container >90% Full? store->is_full continue_use Continue Safe Accumulation is_full->continue_use No request_pickup Step 6: Arrange for Disposal (Submit Pickup Request to EHS) is_full->request_pickup Yes continue_use->store end_node Waste Removed by Licensed Vendor request_pickup->end_node

Caption: Workflow for the safe disposal of this compound.

By implementing this comprehensive disposal strategy, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and uphold your professional responsibility to protect the environment.

References

  • RCRA | Environmental Health and Safety - Case Western Reserve University. Case Western Reserve University. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS.org). [Link]

  • Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Interstate Technology and Regulatory Council (ITRC). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021, March 16). PMC. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. [Link]

  • Chemical Waste. Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2021, March 16). ACS Publications. [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. (2025, January 13). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • PFAS - Wikipedia. Wikipedia. [Link]

  • Material Safety Data Sheet - 2,3-Quinoxalinedithiol. (2005, October 03). Cole-Parmer. [Link]

  • This compound-6-carboxylate. PubChem. [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Bis(4-fluorophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling 2,3-Bis(4-fluorophenyl)quinoxaline. While specific toxicological data for this compound is limited, a robust safety plan can be developed by analyzing the known hazards of its parent structure, quinoxaline, and related derivatives. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the Protocol

The foundation of any effective safety plan is a thorough understanding of the potential risks. Based on data from analogous quinoxaline compounds, we must assume that this compound, likely a solid powder, presents a multi-faceted hazard profile. The primary risks stem from inadvertent contact with the eyes, skin, or respiratory system.

The parent compound, quinoxaline, and its derivatives are classified as causing serious skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Some data also indicates that quinoxaline is harmful if swallowed and is suspected of causing cancer.[1] Therefore, our protective strategy must be comprehensive, utilizing engineering controls and a multi-layered PPE approach to mitigate these risks.

Table 1: Anticipated Hazard Profile for this compound

Hazard TypePotential EffectGHS Hazard Statement (based on analogs)Primary Route of Exposure
Acute Toxicity Harmful if swallowed.H302[1][5]Ingestion
Skin Irritation Causes skin irritation; may cause an allergic reaction.H315, H317[1][4][6]Dermal Contact
Eye Irritation Causes serious eye irritation.H319[1][2][4][5]Ocular Contact
Respiratory Irritation May cause respiratory tract irritation.H335[1][2][3][4]Inhalation of dust
Carcinogenicity Suspected of causing cancer (based on parent compound).H351[1]All Routes

The Core PPE Ensemble: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final barrier between you and the chemical agent.[7] Its use should be non-negotiable and tailored to the specific task at hand. For a compound with this hazard profile, a complete ensemble is mandatory.

  • Eye and Face Protection: Due to the severe eye irritation risk, standard safety glasses are insufficient.[7]

    • Primary: Chemical splash goggles that form a seal around the eyes are required at all times.[8][9]

    • Secondary: A full-face shield must be worn over the goggles, especially when handling the solid powder or working with solutions that could splash. This protects the entire face and neck.[9][10]

  • Hand Protection: The skin is a primary route of exposure.

    • Material: Chemical-resistant nitrile or neoprene gloves are recommended.[10][11] Avoid latex gloves, which offer poor protection against many organic reagents.[8]

    • Protocol: Double-gloving is a best practice, especially during weighing and transfer operations. This allows for the removal of a contaminated outer glove without exposing the skin. Always inspect gloves for tears or punctures before use.[11] Wash hands thoroughly after removing gloves.[9]

  • Body Protection:

    • A flame-resistant or 100% cotton lab coat with long sleeves and a closed front is required.[7][8]

    • For tasks with a higher risk of spills, such as large-scale solution preparation, a chemical-resistant apron should be worn over the lab coat.[10]

    • Full-length pants and closed-toe shoes made of a non-porous material are mandatory to ensure no skin is exposed.[8]

  • Respiratory Protection:

    • All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood to protect against respiratory irritation.[12][13]

    • If engineering controls are not available or are insufficient, respiratory protection is required. A fit-tested N95 or N100 particulate respirator can provide protection against airborne dust.[7][14]

Table 2: PPE Requirements for Specific Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronRequired: Chemical Fume Hood
Running Reaction GogglesSingle Nitrile GlovesLab CoatAs needed based on reaction
Waste Disposal Goggles & Face ShieldDouble Nitrile GlovesLab CoatAs needed based on procedure

Operational Protocol: A Step-by-Step Guide from Weighing to Waste

A structured workflow minimizes error and ensures safety is integrated into every step. The following protocol outlines the essential stages for handling this compound.

Step 1: Preparation and Pre-Donning
  • Review the SDS: Before beginning, consult the Safety Data Sheet (SDS) for quinoxaline and any available data for similar compounds.[15]

  • Designate Work Area: Clearly define the handling area, preferably within a chemical fume hood.[12]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.

  • Verify Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

Step 2: Donning PPE
  • Put on your lab coat, ensuring it is fully buttoned.

  • Don the inner pair of nitrile gloves.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Put on your chemical splash goggles.

  • Finally, put on your face shield.

Step 3: Chemical Handling (Inside Fume Hood)
  • Work in Fume Hood: All operations involving the solid compound or its volatile solutions must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.[12]

  • Weighing: Carefully weigh the powder on weighing paper or in a tared container. Avoid creating dust clouds. Use a spatula to gently transfer the solid.[1]

  • Transfer & Solubilization: If preparing a solution, slowly add the solid to the solvent. Cap containers when not in use.[15]

Step 4: Post-Handling and Doffing PPE
  • Initial Decontamination: Before leaving the fume hood, use a disposable wipe to clean any contaminated surfaces and the exterior of the primary container. Dispose of the wipe in the designated solid waste container.

  • Doffing (Removing PPE): This process is critical to prevent cross-contamination.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves, avoiding contact between your skin and the glove's outer surface.[6]

    • Wash hands immediately and thoroughly with soap and water.[8]

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Decontamination & Disposal cluster_waste Phase 4: Final Disposal prep 1. Review SDS & Verify Emergency Equipment setup 2. Designate & Prepare Work Area in Fume Hood prep->setup don_ppe 3. Don Full PPE (Double Gloves, Goggles, Shield) setup->don_ppe handle 4. Handle Chemical (Weighing, Transfer) don_ppe->handle cleanup 5. Clean Work Area & Segregate Waste handle->cleanup doff_ppe 6. Doff PPE in Correct Sequence cleanup->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash disposal 8. Dispose of Waste via Authorized Channels wash->disposal

Figure 1: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[2] Remove contaminated clothing while under the water stream. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[2][3]

  • Minor Solid Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Use dry cleanup procedures; avoid generating dust.[1] Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a clearly labeled, sealable hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent and wash down with water.

Disposal Plan: Completing the Safety Cycle

Proper disposal prevents environmental contamination and future exposure.

  • Chemical Waste: All waste containing this compound, including residual solids and solutions, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1][16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, wipes, and disposable lab coats, must be disposed of as hazardous solid waste.[17]

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet.
  • Fisher Scientific. (2011, February 10). Quinoxaline Safety Data Sheet.
  • Fluorochem. (2024, December 19). 3-Amino-3-(4-fluorophenyl)propanoic acid Safety Data Sheet.
  • ECHEMI. (n.d.). Quinoxaline SDS, 91-19-0 Safety Data Sheets.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • National Center for Biotechnology Information. (n.d.). This compound-6-carboxylate.
  • TCI Chemicals. (2025, March 13). Benzo[g]quinoxaline Safety Data Sheet.
  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Apollo Scientific. (2023, June 28). 2,3-Diphenylquinoxaline Safety Data Sheet.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Hoffman Fine Chemicals. (n.d.). CAS 19802-70-1 | 2,3-Bis(4-bromophenyl)quinoxaline.
  • Wittenberg University. (n.d.). Handling Chemicals. Retrieved from Wittenberg University, Department of Chemistry.
  • Sigma-Aldrich. (2024, July 13). Product P15102 Safety Data Sheet.
  • Sigma-Aldrich. (2024, July 13). Product P1204 Safety Data Sheet.
  • Ossila. (2022, December 12). Quinoxaline-2PhO-2Br Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.